2,6-Dihydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSECCHULRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90211643 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-06-2 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-Dihydroxypyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 626-06-2
This guide provides an in-depth overview of 2,6-dihydroxypyridine (B1200036), a pivotal heterocyclic compound with significant applications in biochemical research and as a scaffold in drug development. It covers its chemical and physical properties, synthesis methodologies, key reactions, and biological significance, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Properties and Data
This compound, with the molecular formula C₅H₅NO₂, is a colorless solid organic compound.[1][2] It is also known by other names such as 6-Hydroxypyridin-2(1H)-one and 1-Deazauracil.[1] The fundamental physicochemical properties of this compound are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 626-06-2 | [1][3][4][5] |
| Molecular Formula | C₅H₅NO₂ | [1][3][6] |
| Molecular Weight | 111.10 g/mol | [1][3][6][7] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 190–191 °C | [1] |
| Boiling Point | 387.2 ± 42.0 °C | [1][3] |
| Density | 1.379 ± 0.06 g/cm³ | [1] |
| Solubility in Water | 41 g/L | [1] |
Tautomerism and Solubility
This compound exhibits tautomerism, existing in several forms.[1] The specific tautomer distribution is dependent on the solvent.[1] In polar solvents such as ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone form is the most prevalent.[1][6] This solvent-dependent tautomerization significantly influences its solubility and reactivity.[2] Its solubility is enhanced in polar protic solvents due to favorable hydrogen bonding interactions.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of this compound.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR | In a published study, the ¹H NMR spectrum suggested a non-symmetric pyridone structure with signals at δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H) ppm. | [8] |
| ¹³C NMR | The ¹³C NMR spectrum showed peaks at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm. | [8] |
| Infrared (IR) | Key vibrational peaks confirming the pyridone tautomer are observed at 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, and 706 cm⁻¹. O-H and C=O stretching bands appear around 3200 cm⁻¹ and 1650 cm⁻¹, respectively. | [6][8] |
| Mass Spectrometry | The molecular ion peak can be detected at m/z 111.10 using techniques like ESI-MS or GC-MS. | [6][7] |
Synthesis and Reactivity
This compound can be produced through both biological and chemical synthesis routes.
Biological Synthesis
This compound is a key intermediate in the microbial metabolic pathway for the degradation of nicotine (B1678760).[2][6] Aerobic bacteria, most notably Arthrobacter nicotinovorans, utilize a sophisticated enzymatic system to break down nicotine, using it as a source of carbon and energy, which results in the formation of this compound.[1][2]
Chemical Synthesis
Chemical synthesis provides versatile and scalable methods for producing this compound and its derivatives.[6] One common approach involves the hydroxylation of substituted pyridine (B92270) precursors.[2][6]
Key Reactions
-
Enzymatic Hydroxylation : It serves as a substrate for the FAD-dependent and NADH-dependent enzyme this compound-3-hydroxylase.[1][6] This enzyme catalyzes its conversion to 2,3,6-trihydroxypyridine.[2][6] The enzyme exhibits high specificity and is inhibited by structurally similar compounds like 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine.[1]
-
Reduction of Sulfoxides : this compound is an efficient reagent for the deoxygenation of sulfoxides to their corresponding sulfides.[6] This reaction proceeds under mild, neutral conditions, often in refluxing acetonitrile, offering a convenient alternative to harsher methods.[6] A key advantage is the straightforward workup, as the compound and its oxidation products are insoluble and can be removed by simple filtration.[6]
Biological Significance and Applications
The pyridine and dihydropyridine (B1217469) scaffolds are crucial structural components in many pharmaceuticals due to their ability to influence biochemical potency and metabolic stability.[6][9][10]
-
Drug Development : Derivatives of this compound are actively being investigated for a range of therapeutic applications.[6] Functionalized derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some showing excellent activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[2]
-
Bioremediation : Its role as an intermediate in nicotine degradation highlights its importance in environmental detoxification processes.[2]
-
Cosmetics : It has been explored as a coupling agent in oxidation-based hair dye formulations to intensify and prolong color.[2][6]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Formate Salt
This protocol is adapted from a published synthesis method.[8]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (B45657) (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.
Step 2: Formation of this compound
-
To the crude 2,6-di-tert-butoxypyridine from Step 1, add 10 mL of formic acid and 5 mL of water.
-
Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry under vacuum to yield the final product.
Protocol 2: Analytical Characterization
-
Sample Preparation : For NMR analysis, dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H and ¹³C NMR Spectroscopy : Acquire spectra on a standard NMR spectrometer. Process the data to identify characteristic chemical shifts and coupling constants to confirm the structure.[6]
-
Infrared Spectroscopy (IR) : Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet). Confirm the presence of key functional groups by identifying O–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretching frequencies.[6]
-
Mass Spectrometry (MS) : Analyze the sample using ESI-MS or GC-MS to confirm the molecular weight by observing the molecular ion peak at m/z 111.10.[6]
Visualizations
Nicotine Degradation Pathway
The following diagram illustrates the role of this compound as a key intermediate in the microbial degradation pathway of nicotine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 626-06-2 [smolecule.com]
- 3. CAS 626-06-2 | this compound - Synblock [synblock.com]
- 4. This compound 97% | CAS: 626-06-2 | AChemBlock [achemblock.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound|CAS 626-06-2|For Research [benchchem.com]
- 7. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and tautomeric equilibria of 2,6-dihydroxypyridine (B1200036). The document summarizes key spectroscopic data, details experimental and computational methodologies for tautomer analysis, and presents visual representations of the tautomeric relationships. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and other related fields where understanding the nuanced structural properties of heterocyclic compounds is crucial.
Chemical Structure and Tautomeric Forms
This compound (IUPAC name: Pyridine-2,6-diol), with the molecular formula C₅H₅NO₂, is a heterocyclic compound that can exist in several tautomeric forms.[1] The tautomerism arises from the migration of a proton and the concomitant shift of double bonds. The principal tautomeric forms are the dihydroxy form, the hydroxy-pyridone forms, and the pyridin-dione form. The distribution and stability of these tautomers are highly dependent on the solvent environment.[2]
The primary tautomers of this compound are:
-
This compound (Di-enol form)
-
6-Hydroxy-1H-pyridin-2-one (Amide-enol form)
-
2-Hydroxy-1H-pyridin-6-one (Enol-amide form)
-
Pyridine-2,6(1H,3H)-dione (Di-keto form)
The equilibrium between these forms is a critical factor influencing the molecule's chemical reactivity, physical properties, and biological activity.
Quantitative Data on Tautomeric Distribution
| Solvent | Predominant Tautomer(s) | Spectroscopic Data (UV λmax, nm) | Reference |
| Water | 6-Hydroxy-1H-pyridin-2-one | 230, 308 | [2] |
| Ethanol | 6-Hydroxy-1H-pyridin-2-one | 231, 308 | [2] |
| Dioxane | Pyridine-2,6(1H,3H)-dione | 284 | [2] |
| Chloroform | Pyridine-2,6(1H,3H)-dione | 285 | [2] |
| Solid State (KBr) | 6-Hydroxy-1H-pyridin-2-one | - | [2] |
Experimental and Computational Protocols
The study of tautomerism in hydroxypyridines relies on a combination of spectroscopic and computational techniques. The following protocols are based on established methodologies for analyzing tautomeric equilibria in related compounds and are directly applicable to this compound.
Spectroscopic Analysis
Objective: To identify the predominant tautomer in solution and quantify the tautomeric ratio if multiple forms are present in significant amounts.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and multiplicities of the aromatic protons and any N-H or O-H protons. The chemical shift of the proton attached to the nitrogen or oxygen atoms is particularly indicative of the tautomeric form.
-
If distinct sets of signals are observed for the different tautomers, the ratio can be determined by integrating the corresponding non-overlapping peaks.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbonyl carbon (in pyridone forms) versus the hydroxyl-bearing carbon (in dihydroxy form) are significantly different and provide clear evidence of the predominant tautomer. Carbonyl carbons typically resonate in the 160-180 ppm range, while carbons attached to hydroxyl groups in aromatic systems appear further upfield.
-
Objective: To determine the predominant tautomeric form in different solvents by observing the characteristic absorption maxima.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound (typically in the range of 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., water, ethanol, dioxane, cyclohexane).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each solvent.
-
The pyridone tautomers generally exhibit a longer wavelength absorption band compared to the dihydroxy form due to the extended conjugation of the keto-enamine chromophore.[2]
-
By comparing the observed spectra with those of model compounds where the tautomerism is "locked" (e.g., N-methylated or O-methylated derivatives), the absorption bands can be assigned to specific tautomers.
-
Objective: To identify the functional groups present in the predominant tautomer in the solid state or in solution.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Prepare a concentrated solution of this compound in a suitable solvent with transparent windows in the IR region of interest (e.g., chloroform, carbon tetrachloride).
-
-
Spectral Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for characteristic vibrational bands. The presence of a strong C=O stretching band (typically in the range of 1650-1700 cm⁻¹) is indicative of a pyridone tautomer.
-
The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a strong C=O band would suggest the dihydroxy form.
-
N-H stretching vibrations (around 3300-3500 cm⁻¹) can also be observed for the pyridone forms.
-
Computational Chemistry
Objective: To calculate the relative energies and stabilities of the different tautomers in the gas phase and in various solvents to predict the tautomeric equilibrium.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of all possible tautomers of this compound.
-
Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like MP2. A basis set such as 6-311++G(d,p) is recommended.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
-
Solvation Effects:
-
To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
Energy Calculations:
-
Calculate the relative electronic energies, including ZPVE corrections, and the relative Gibbs free energies of each tautomer in the gas phase and in the selected solvents.
-
The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.
-
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of this compound can be influenced by environmental factors such as solvent polarity and pH. The following diagram illustrates the logical relationship between the solvent environment and the predominant tautomeric form.
The following diagram outlines a typical experimental workflow for the comprehensive analysis of this compound tautomerism.
References
An In-depth Technical Guide to 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (B1200036), a pivotal heterocyclic compound, is gaining significant attention in various scientific domains. Its unique chemical properties and biological relevance make it a molecule of interest in biochemistry, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and key biological pathways, tailored for professionals in research and development.
Core Molecular Data
This compound, with the chemical formula C₅H₅NO₂, is a colorless, crystalline solid.[1][2] It is recognized for its role as a key intermediate in the microbial degradation of nicotine (B1678760).[1][2] The fundamental properties of this compound are summarized below for quick reference.
| Property | Value |
| Molecular Formula | C₅H₅NO₂[1][2][3][4][5] |
| Molar Mass | 111.10 g/mol [1][2][3] |
| IUPAC Name | Pyridine-2,6-diol[3][5] |
| Synonyms | 6-Hydroxypyridin-2(1H)-one, 2,6-DHP[1][3] |
| CAS Number | 626-06-2[1][2][3][4][5] |
| Appearance | Colorless crystalline solid[1] |
| Density | 1.379 ± 0.06 g/cm³[1][4] |
| Melting Point | 190–191 °C[1][2] |
| Boiling Point | 387.2 ± 42.0 °C[1][4] |
| Solubility in Water | 41 g/L[1][2] |
Tautomerism in this compound
A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between these forms is significantly influenced by the solvent environment.[1] In common solvents like ethanol, water, and DMSO, the 6-hydroxy-2(1H)-pyridone tautomer is the most prevalent.[1][2]
Caption: Tautomeric forms of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. Below are key experimental protocols.
Chemical Synthesis from 2,6-Dichloropyridine (B45657)
A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[2]
Step 1: Formation of 2,6-dimethoxypyridine (B38085)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine in an excess of methanol (B129727).
-
Add sodium methoxide (B1231860) to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the resulting crude product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude 2,6-dimethoxypyridine.
Step 2: Hydrolysis to this compound
-
Treat the crude 2,6-dimethoxypyridine with a strong acid, such as hydrobromic acid or hydrochloric acid.
-
Heat the mixture at reflux for an extended period to ensure complete hydrolysis of the methoxy (B1213986) groups.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Caption: Synthesis of this compound.
Biological Significance and Pathways
This compound is a notable intermediate in the metabolic breakdown of nicotine by certain bacteria, such as Arthrobacter nicotinovorans.[1][2] This biological pathway highlights the enzymatic machinery evolved by microorganisms to utilize nicotine as a carbon and nitrogen source.
Nicotine Degradation Pathway
The enzymatic degradation of L-nicotine to this compound is a multi-step process.[1] This pathway is of significant interest for bioremediation and biocatalysis applications.
Caption: Nicotine degradation pathway.
Enzymatic Oxidation
This compound serves as a substrate for specific oxygenase enzymes. For example, this compound-3-hydroxylase, a dimeric flavoprotein, catalyzes its hydroxylation to 2,3,6-trihydroxypyridine.[2] This reaction is NADH-dependent.[1]
Caption: Oxidation of this compound.
Conclusion
This compound is a versatile molecule with significant implications in both chemical synthesis and biological systems. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of this compound. Further investigation into its properties and reaction mechanisms will undoubtedly unveil new opportunities in drug development and biotechnology.
References
An In-depth Technical Guide to the Solubility of 2,6-Dihydroxypyridine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxypyridine (B1200036), a pivotal intermediate in various biochemical pathways and a compound of interest in medicinal chemistry and drug development. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation strategies.
Core Concepts: Tautomerism and its Influence on Solubility
This compound exhibits tautomerism, meaning it can exist in different isomeric forms that can interconvert. The predominant tautomer is highly dependent on the solvent environment, which in turn dictates its solubility.[1][2] In polar protic solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO), the hydroxypyridone form is most common.[1][2] This structural versatility is a key factor in its solubility characteristics.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, the following data has been reported:
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | H₂O | 18.02 | 25 | 41 | 0.369 |
Note: The molar mass of this compound is 111.10 g/mol .[1]
Qualitative Solubility Profile
While quantitative data is limited, the qualitative solubility of this compound in several common laboratory solvents has been described:
| Solvent | Classification | Qualitative Solubility |
| Water | Polar Protic | Soluble[1][2] |
| Ethanol | Polar Protic | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2] |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a widely accepted and robust technique. The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is crucial for achieving equilibrium saturation.
-
Accurately add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Signaling Pathways and Logical Relationships
The solubility of a compound like this compound is a critical parameter that influences its bioavailability and subsequent interaction with biological systems. The following diagram illustrates the logical relationship between solubility and its impact on drug development.
References
Spectroscopic Profile of 2,6-Dihydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dihydroxypyridine (B1200036), a molecule of significant interest in metabolic studies and as a versatile chemical intermediate. This document collates and interprets Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights into its structural and electronic properties. Detailed experimental protocols are provided to aid in the replication and validation of these findings.
Introduction to this compound and its Tautomerism
This compound (CAS 626-06-2) is a heterocyclic compound with the molecular formula C₅H₅NO₂.[1] A critical aspect of its chemistry is its existence in various tautomeric forms. Spectroscopic evidence from IR, NMR, and UV-Vis studies has conclusively demonstrated that this compound predominantly exists as the 6-hydroxy-2(1H)-pyridone tautomer in a variety of common solvents, including water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2] This guide will focus on the spectroscopic data of this major tautomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound (in its 6-hydroxy-2(1H)-pyridone tautomeric form) exhibits characteristic absorption bands corresponding to its key structural features.
Data Presentation: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad, Strong | O-H and N-H stretching (hydrogen-bonded) |
| 1596 | Medium | C=O/C=C vibrations[2][3][4] |
| 1333 | Medium | C-N/C-O vibrations[2][3][4] |
| 825 | Weak | C-H out-of-plane bending[2][3][4] |
| 772 | Weak | Ring Vibrations[4] |
| 706 | Strong | Ring Vibrations[2][3][4] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A representative experimental protocol for acquiring a high-quality FTIR spectrum of this compound is as follows:
Method: Potassium Bromide (KBr) Pellet
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the ground mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.[5]
-
-
Data Processing:
-
The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
If necessary, perform a baseline correction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the predominant 6-hydroxy-2(1H)-pyridone tautomer and assigning the positions of the protons and carbon atoms.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, consistent with the 6-hydroxy-2(1H)-pyridone structure.
Table: ¹H NMR Data (300 MHz) [3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 11.47 | broad singlet | 1H | N-H |
| 7.68 | triplet | 1H | H-4 |
| 6.91 | doublet | 1H | H-3 or H-5 |
| 6.60 | doublet | 1H | H-5 or H-3 |
Table: ¹³C NMR Data (75 MHz) [3][4]
| Chemical Shift (δ, ppm) | Assignment |
| 163.7 | C-2 (C=O) |
| 147.0 | C-6 (C-OH) |
| 142.2 | C-4 |
| 114.9 | C-3 or C-5 |
| 108.5 | C-5 or C-3 |
Experimental Protocol: NMR Spectroscopy
The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The probe temperature is usually maintained at 25 °C.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is highly sensitive to the solvent environment, which reflects the tautomeric equilibrium.
Data Presentation: UV-Vis Spectral Data
While specific absorption maxima (λmax) and molar absorptivity (ε) values are not consistently reported across the literature, it is established that the UV spectrum is solvent-dependent. In polar, hydroxylic solvents such as water and ethanol, where the 6-hydroxy-2-pyridone tautomer is predominant, the spectrum is characteristic of this form. In less polar solvents, shifts in the absorption bands would be expected due to changes in the tautomeric equilibrium. The UV spectrum has been utilized in studies to monitor the enzymatic oxidation of this compound to 2,3,6-trihydroxypyridine.[1]
Experimental Protocol: UV-Vis Spectroscopy
A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the pure solvent to serve as the blank.
-
-
Spectral Acquisition:
-
Record a baseline spectrum with the blank cuvettes in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the this compound solution.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of interpreting the data for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow of spectroscopic evidence for tautomer identification.
References
Tautomerism of 2,6-Dihydroxypyridine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxypyridine (B1200036) and its tautomeric forms are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent, which can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound in solution, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of the tautomeric equilibria and experimental workflows.
Introduction to Tautomerism in this compound
This compound can, in principle, exist in five tautomeric forms. However, the most significant equilibrium in solution involves the dihydroxy, hydroxypyridone, and diketo (glutaconimide) forms. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.[1][2][3]
The hydroxypyridone form, specifically 6-hydroxy-1,2-dihydropyridin-2-one, is generally the most stable and predominant tautomer in polar solvents such as water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][3] This preference is attributed to a combination of factors including its amide-like resonance stabilization and favorable interactions with polar solvent molecules. In less polar solvents, the equilibrium can shift towards other tautomeric forms.
Tautomeric Forms of this compound
The primary tautomers of this compound considered in solution are depicted below. The equilibrium between these forms is dynamic and solvent-dependent.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the tautomers at equilibrium. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for determining these constants.
Spectroscopic Data
The following tables summarize the available spectroscopic data for the tautomers of this compound in various solvents.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone) in Solution
| Solvent | H3 | H4 | H5 | NH | OH | Reference |
| DMSO-d6 | 6.60 (d) | 7.68 (t) | 6.91 (d) | 11.47 (bs) | - | [4] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone) in Solution
| Solvent | C2 | C3 | C4 | C5 | C6 | Reference |
| DMSO-d6 | 163.7 | 108.5 | 142.2 | 114.9 | 147.0 | [4] |
Table 3: UV-Vis Absorption Maxima (λmax, nm) of this compound Tautomers
| Solvent | Tautomer Form | λmax (nm) | Reference |
| Water | Hydroxypyridone | 307 | [1] |
| Ethanol | Hydroxypyridone | 306 | [1] |
| Dioxane | Dihydroxy | ~278 | [1] |
| 1:3 Ethanol-Dioxane | Dihydroxy (major) | - | [1] |
Table 4: IR Absorption Frequencies (cm-1) of the Predominant Tautomer (6-Hydroxy-2(1H)-pyridone)
| Functional Group | Frequency (cm-1) | Reference |
| C=O stretch | 1596 | [4] |
| C-N stretch | 1333 | [4] |
| C-H bend | 825, 772 | [4] |
| N-H bend | 706 | [4] |
Tautomeric Equilibrium Constants (KT)
Quantitative data on the tautomeric equilibrium constant of this compound is limited. However, studies on related compounds provide insights into the solvent effects. For this compound, it has been qualitatively established that the hydroxypyridone form is overwhelmingly favored in polar solvents.[1] In a less polar solvent like dioxane, the dihydroxy form becomes more significant, with an estimated equilibrium constant [diol]/[hydroxypyridone] of approximately 6.5.[1]
Experimental Protocols
The determination of tautomeric equilibria requires careful experimental design and execution. The following are detailed methodologies for key experiments.
Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one
This protocol is adapted from a published procedure.[4]
Materials:
-
Potassium tert-butoxide
-
Mesitylene
-
Formic acid
-
Water
-
Sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.
-
After cooling to room temperature, wash the solution with water (3 x 20 mL).
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and use it in the next step without further purification.
-
To the resulting 2,6-di-tert-butoxypyridine, add formic acid.
-
Stir the bi-layered solution at high speed for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under vacuum.
-
Recrystallize the crude product from a saturated methanol solution to obtain pure 6-hydroxy-1,2-dihydropyridin-2-one.
Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
Principle: The ratio of tautomers in a solution can be determined by integrating the signals in the 1H NMR spectrum that are unique to each tautomer. The relative integrals of these signals are directly proportional to the molar ratio of the tautomers.[1][2]
Procedure:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d6, D2O, CD3OD, CDCl3).
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra for each sample at a constant temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify well-resolved signals that are characteristic of each tautomer. For this compound, the signals of the ring protons are often distinct for each form.
-
Carefully integrate the selected signals.
-
Calculate the mole fraction (X) of each tautomer using the formula: XA = IA / (IA + IB), where IA and IB are the integral values for tautomers A and B, respectively.
-
Calculate the equilibrium constant (KT) as the ratio of the mole fractions: KT = XA / XB.
-
Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy
Principle: The UV-Vis absorption spectrum of a mixture of tautomers is a superposition of the spectra of the individual tautomers. By deconvoluting the observed spectrum, the relative concentrations of each tautomer can be determined, provided the molar absorptivities of the pure tautomers are known or can be estimated.[5][6]
Procedure:
-
Sample Preparation: Prepare a series of solutions of this compound with a known total concentration in the solvent of interest.
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) characteristic of each tautomer. This may require the use of "locked" derivatives where the tautomerism is prevented (e.g., N-methylated or O-methylated analogs) to obtain the spectra of the pure tautomeric forms.
-
Use a spectral deconvolution software or a system of linear equations to determine the concentration of each tautomer in the mixture. The total absorbance at a given wavelength (Aλ) is the sum of the absorbances of the individual tautomers: Aλ = εA,λ * cA * l + εB,λ * cB * l, where ε is the molar absorptivity, c is the concentration, and l is the path length.
-
Calculate the equilibrium constant (KT) from the determined concentrations of the tautomers: KT = [A] / [B].
-
Visualizations
Tautomeric Equilibrium in Different Solvents
The following diagram illustrates the influence of solvent polarity on the tautomeric equilibrium of this compound.
Experimental Workflow for Tautomer Ratio Determination by NMR
The logical flow for determining the tautomer ratio using NMR spectroscopy is outlined below.
Conclusion
The tautomerism of this compound in solution is a complex phenomenon with significant implications for its chemical and biological properties. The predominance of the hydroxypyridone tautomer in polar environments is a key characteristic that must be considered in drug design and development. The experimental protocols and data presented in this guide provide a framework for the rigorous characterization of this and similar tautomeric systems. Further research to obtain more extensive quantitative data, particularly in a wider range of solvents, will be invaluable for building more accurate predictive models of tautomeric behavior and its impact on molecular function.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 2,6-Dihydroxypyridine in Nicotine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine (B1678760), the primary psychoactive alkaloid in tobacco, undergoes extensive microbial degradation, a process of significant interest for bioremediation and the development of novel therapeutics. A key intermediate in the pyridine (B92270) pathway of nicotine catabolism, particularly in soil bacteria such as Arthrobacter nicotinovorans, is 2,6-dihydroxypyridine (B1200036). This molecule stands at a critical juncture in the degradation cascade, where its pyridine ring is further hydroxylated before eventual ring cleavage. The enzymatic conversion of this compound is catalyzed by the flavoprotein this compound 3-hydroxylase (2,6-DHPH), an NADH-dependent monooxygenase. Understanding the biochemical and kinetic parameters of this enzyme, as well as the overall pathway, is crucial for harnessing this natural process for biotechnological applications. This technical guide provides an in-depth analysis of the biological role of this compound in nicotine degradation, including quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the metabolic pathway.
Introduction
The microbial degradation of nicotine is a multifaceted process involving several enzymatic steps and metabolic pathways. One of the most well-characterized routes is the pyridine pathway, observed in bacteria like Arthrobacter nicotinovorans. In this pathway, nicotine is initially hydroxylated and the pyrrolidine (B122466) ring is opened, eventually leading to the formation of this compound. This compound serves as the substrate for the enzyme this compound 3-hydroxylase (2,6-DHPH), which plays a crucial role in preparing the pyridine ring for subsequent fission. The product of this reaction, 2,3,6-trihydroxypyridine (B1195510), is an unstable intermediate that can spontaneously oxidize to form a characteristic blue pigment known as nicotine blue.[1]
The study of this compound and the enzyme that acts upon it provides valuable insights into the bioremediation of nicotine-contaminated environments and offers a potential source of biocatalysts for the synthesis of valuable pyridine derivatives. This guide aims to consolidate the current knowledge on the biological role of this compound in nicotine degradation, with a focus on the enzymatic and molecular details relevant to researchers and professionals in the field.
The Pyridine Pathway of Nicotine Degradation
The degradation of nicotine via the pyridine pathway involves a series of enzymatic reactions that systematically break down the nicotine molecule. This compound is a central intermediate in this pathway.
Physicochemical and Enzymatic Properties
The conversion of this compound is a critical step in the nicotine degradation pathway. This section details the properties of the key enzyme involved, this compound 3-hydroxylase (2,6-DHPH).
Quantitative Data
The following tables summarize the key quantitative data for this compound 3-hydroxylase from Arthrobacter nicotinovorans.
Table 1: General Properties of this compound 3-Hydroxylase
| Property | Value | Reference |
| Enzyme Commission (EC) Number | 1.14.13.10 | [2] |
| Source Organism | Arthrobacter nicotinovorans | [2][3] |
| Subcellular Location | Cytoplasmic | |
| Quaternary Structure | Dimer | [3] |
| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | [4] |
| Electron Donor | NADH | [3][4] |
Table 2: Kinetic Parameters of this compound 3-Hydroxylase
| Parameter | Value | Conditions | Reference |
| Km (this compound) | 33 µM | pH 7.0, 25°C | |
| Km (NADH) | 25 µM | pH 7.0, 25°C | |
| Vmax | 1.8 U/mg | pH 7.0, 25°C | |
| Specific Activity | 1.5 U/mg | pH 7.0, 25°C | |
| kcat | 1.3 s-1 | pH 7.0, 25°C |
Table 3: Optimal Conditions and Substrate Specificity
| Parameter | Optimum/Specificity | Reference |
| Optimal pH | 7.0 | |
| Optimal Temperature | 25°C | |
| Substrate Specificity | Highly specific for this compound | [4] |
| Inhibitors | 2,6-Dimethoxypyridine, 2,3-dihydroxypyridine | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound and its role in nicotine degradation.
Heterologous Expression and Purification of this compound 3-Hydroxylase
The following protocol describes the expression of recombinant 2,6-DHPH in Escherichia coli and its subsequent purification.
Protocol:
-
Transformation: Transform competent E. coli BL21(DE3) cells with a suitable expression vector containing the gene for 2,6-DHPH (e.g., pET vector with an N-terminal His-tag).
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.
-
Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Incubation: Reduce the temperature to 18°C and continue to incubate the culture overnight with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.
-
Purity Check: Analyze the purity of the protein at each stage using SDS-PAGE.
Enzyme Activity Assay
The activity of 2,6-DHPH can be determined spectrophotometrically by monitoring the decrease in absorbance of NADH at 340 nm.
Reaction Mixture (1 mL total volume):
-
50 mM Potassium Phosphate buffer (pH 7.0)
-
0.1 mM this compound
-
0.15 mM NADH
-
Purified 2,6-DHPH enzyme (appropriate dilution)
Procedure:
-
Prepare the reaction mixture without the enzyme in a quartz cuvette.
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time at 25°C using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
HPLC Analysis of Substrate and Product
High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of this compound and the formation of 2,3,6-trihydroxypyridine.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 20:80 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of this compound and, if available, 2,3,6-trihydroxypyridine of known concentrations to generate a standard curve.
-
Stop the enzymatic reaction at different time points by adding an equal volume of ice-cold methanol to precipitate the enzyme.
-
Centrifuge the samples to remove the precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Quantify the substrate and product by comparing their peak areas to the standard curves.
Signaling Pathways and Logical Relationships
The regulation of the nicotine degradation pathway, including the expression of 2,6-DHPH, is a complex process. The genes for nicotine catabolism in Arthrobacter nicotinovorans are often located on a large plasmid, pAO1.
References
- 1. Metagenomic Profiling Reveals Lignocellulose Degrading System in a Microbial Community Associated with a Wood-Feeding Beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. discovery.researcher.life [discovery.researcher.life]
2,6-Dihydroxypyridine: A Key Metabolite in the Nicotine Degradation Pathway of Arthrobacter nicotinovorans
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arthrobacter nicotinovorans, a gram-positive soil bacterium, has garnered significant scientific interest for its remarkable ability to utilize nicotine (B1678760) as its sole source of carbon and nitrogen. This capability is facilitated by a sophisticated enzymatic pathway, primarily encoded on the pAO1 megaplasmid, which systematically dismantles the nicotine molecule. A central intermediate in this metabolic cascade is 2,6-dihydroxypyridine (B1200036) (2,6-DHP), a molecule that represents a critical juncture in the pyridine (B92270) ring catabolism. Understanding the formation and subsequent transformation of 2,6-DHP is paramount for applications ranging from bioremediation of nicotine-contaminated environments to the biocatalytic synthesis of valuable pyridine derivatives. This technical guide provides a comprehensive overview of the role of this compound in the metabolism of Arthrobacter nicotinovorans, detailing the enzymatic reactions, experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development.
The Pyridine Pathway of Nicotine Degradation
Arthrobacter nicotinovorans employs the pyridine pathway to degrade nicotine. This pathway is initiated by the hydroxylation of the pyridine ring of nicotine. The formation of this compound occurs through a series of enzymatic steps that ultimately cleave the pyrrolidine (B122466) ring and further modify the pyridine moiety.
The key enzymatic steps leading to and from this compound are:
-
Formation of 2,6-Dihydropseudooxynicotine: Nicotine is first converted to 6-hydroxypseudooxynicotine. This intermediate is then oxidized to 2,6-dihydroxypseudooxynicotine (B1242897) by the enzyme 6-hydroxypseudooxynicotine dehydrogenase (also known as ketone dehydrogenase, Kdh).[1][2][3]
-
Hydrolysis to this compound: The crucial step in the formation of 2,6-DHP is the hydrolytic cleavage of 2,6-dihydroxypseudooxynicotine. This reaction is catalyzed by 2,6-dihydroxypseudooxynicotine hydrolase (DHPONH) , which yields this compound and γ-N-methylaminobutyrate.[4][5]
-
Hydroxylation of this compound: 2,6-DHP is subsequently hydroxylated to 2,3,6-trihydroxypyridine (B1195510) by the FAD-dependent monooxygenase, This compound-3-hydroxylase (DHPH) . This reaction requires NADH as a cofactor.[6][7][8][9] The resulting 2,3,6-trihydroxypyridine can then spontaneously oxidize and dimerize to form a characteristic blue pigment known as "nicotine blue".[10]
The following diagram illustrates the core segment of the pyridine pathway centered around this compound.
Quantitative Data
The enzymatic reactions involving this compound have been characterized, and key quantitative data are summarized below. This information is crucial for designing experiments, developing kinetic models, and optimizing biocatalytic processes.
| Enzyme | Substrate | KM | Optimal pH | Optimal Temperature (°C) | Specific Activity |
| This compound-3-hydroxylase (DHPH) | This compound | 8.3 µM | 8.0 | 20 | ~18 U/mg protein |
| 2,6-Dihydroxypseudooxynicotine hydrolase (DHPONH) | 2,6-Dihydropseudooxynicotine | 6 µM | 7.5 | Not Reported | Not Reported |
Table 1: Kinetic and operational parameters of key enzymes in this compound metabolism.[5][6][11]
A time-course proteomics study of Paenarthrobacter nicotinovorans grown in a nicotine-containing medium revealed the induction of the nicotine-degrading enzymes over time. While direct metabolite concentrations were not reported, the study provides a temporal context for the metabolic activity, with samples for proteomic analysis taken at 7, 10, and 24 hours post-inoculation, corresponding to different growth phases.[10][12]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound metabolism in A. nicotinovorans. Below are summarized protocols for key experimental procedures.
Culture of Arthrobacter nicotinovorans for Nicotine Degradation
-
Medium: A minimal medium, such as citrate (B86180) medium, is commonly used, supplemented with nicotine as the sole carbon and nitrogen source. A typical nicotine concentration ranges from 0.5 to 2.0 g/L.
-
Inoculation: A pre-culture of A. nicotinovorans grown to the stationary phase is used to inoculate the main culture at a 1:100 dilution.
-
Growth Conditions: Cultures are incubated aerobically, for example, on a rotary shaker at 180-190 rpm, at a temperature of 28-30°C. The optimal initial pH of the medium is around 7.0.
-
Induction of Nicotine Catabolism: The presence of nicotine in the medium induces the expression of the nic genes, including those responsible for the production of DHPONH and DHPH.
Purification of this compound-3-hydroxylase (DHPH)
The following workflow outlines the purification of a His-tagged version of DHPH from A. nicotinovorans.
A similar protocol can be adapted for the purification of DHPONH, which has also been expressed and characterized.
Enzyme Assay for this compound-3-hydroxylase (DHPH)
-
Principle: The activity of DHPH can be determined by monitoring the consumption of NADH spectrophotometrically at 340 nm or by observing the formation of the colored product, nicotine blue, from the reaction product 2,3,6-trihydroxypyridine.
-
Reaction Mixture: A typical assay mixture contains:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (substrate)
-
NADH (cofactor)
-
Purified DHPH enzyme
-
-
Procedure:
-
Pre-incubate the buffer and substrate at the assay temperature (e.g., 20°C).
-
Add NADH to the mixture.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Enzyme Assay for 2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH)
-
Principle: The activity of DHPONH is determined by measuring the formation of one of its products, this compound.
-
Reaction Mixture:
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
2,6-dihydroxypseudooxynicotine (substrate)
-
Purified DHPONH enzyme
-
-
Procedure:
-
Incubate the substrate with the enzyme in the buffer at an appropriate temperature.
-
Stop the reaction at different time points (e.g., by adding acid or heat).
-
Analyze the reaction mixture for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Quantification: The amount of this compound produced is quantified by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of this compound.[4]
Analysis of this compound by HPLC
-
Column: A reversed-phase column (e.g., C18) is suitable for the separation of nicotine and its metabolites.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 295 nm) is a common method.[13]
-
Quantification: A standard curve of this compound is prepared to correlate peak area with concentration.
Conclusion
This compound is a pivotal metabolite in the nicotine degradation pathway of Arthrobacter nicotinovorans. A thorough understanding of its formation and conversion, underpinned by robust experimental protocols and quantitative data, is essential for leveraging this microbial system for biotechnological applications. The information provided in this technical guide serves as a valuable resource for researchers and professionals aiming to explore and exploit the metabolic capabilities of Arthrobacter nicotinovorans. Further research into the kinetics of DHPONH and the in-situ dynamics of 2,6-DHP concentration during nicotine degradation will undoubtedly provide deeper insights and open new avenues for innovation in bioremediation and biocatalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. EC 1.5.99.14 [iubmb.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. EC 1.14.13.10 - this compound 3-monooxygenase. [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Dependent Analysis of Paenarthrobacter nicotinovorans pAO1 Nicotine-Related Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (B1200036), a heterocyclic organic compound, is a molecule of significant interest in various scientific fields, including biochemistry, medicinal chemistry, and environmental science. Its involvement as a key intermediate in the microbial degradation of nicotine (B1678760) by organisms such as Arthrobacter nicotinovorans highlights its importance in bioremediation processes.[1][2] Furthermore, its structural scaffold is a recurring motif in compounds with diverse biological activities, making it a valuable subject of study for drug development professionals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.
Compound Identification and Structure
This compound is a pyridine (B92270) ring substituted with two hydroxyl groups at positions 2 and 6. It exists in tautomeric forms, with the equilibrium shifting depending on the solvent and physical state. The predominant tautomer is generally the 6-hydroxy-2(1H)-pyridone form.
| Identifier | Value |
| IUPAC Name | 6-hydroxy-1H-pyridin-2-one |
| CAS Number | 626-06-2 |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Canonical SMILES | C1=CC(=O)NC(=C1)O |
| InChI | InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) |
| InChIKey | WLFXSECCHULRRO-UHFFFAOYSA-N |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation in various applications.
| Property | Value | Reference |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 190-191 °C | [1] |
| Boiling Point | 387.2 ± 42.0 °C at 760 mmHg | [1] |
| Solubility in Water | 41 g/L | [1] |
| Density | 1.379 ± 0.06 g/cm³ | [1] |
| pKa | 4.50 ± 0.10 |
Chemical Properties and Reactivity
Tautomerism
This compound exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy form and various pyridone forms. The predominant tautomer in most solvents and in the solid state is the 6-hydroxy-2(1H)-pyridone form.[3][4][5][6] The tautomeric equilibrium is influenced by the polarity of the solvent.
Caption: Tautomeric forms of this compound.
Reactivity
This compound undergoes reactions typical of pyridinols and pyridones. It can be hydroxylated, and its derivatives serve as precursors for the synthesis of other heterocyclic compounds. A key reaction is its role as a substrate for this compound-3-hydroxylase in the nicotine degradation pathway.[7]
Spectroscopic Properties
The spectroscopic data for this compound are essential for its identification and structural elucidation.
| Spectroscopic Data | Values |
| UV-Vis (λmax) | ~210 nm, ~305 nm (in ethanol) |
| IR (cm⁻¹) | 3400-2500 (O-H, N-H stretching), 1650 (C=O stretching), 1600, 1480 (aromatic C=C and C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.0 (br s, 1H, OH/NH), ~7.4 (t, 1H), ~6.0 (d, 1H), ~5.8 (d, 1H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~155, ~140, ~105, ~100 |
| Mass Spectrometry (m/z) | 111 (M⁺), 83, 69, 55 |
Biological Activity and Signaling Pathways
Nicotine Degradation Pathway
This compound is a central intermediate in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans.[2][3][7][8][9][10][11] This pathway involves a series of enzymatic reactions that ultimately convert nicotine into less harmful compounds.
Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.
Synthesis
A common laboratory synthesis of this compound involves the hydrolysis of 2,6-dichloropyridine (B45657).[12][13][14]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting point range of this compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (190-191 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted (the end of the melting range).
Solubility Determination
Objective: To determine the solubility of this compound in water.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
This compound sample
-
Distilled water
Procedure:
-
Weigh a known amount of this compound (e.g., 100 mg) and place it in a test tube.
-
Add a known volume of distilled water (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another known amount of the compound and repeat steps 3 and 4 until saturation is reached (i.e., solid material remains undissolved).
-
Calculate the solubility in g/L.
UV-Vis Spectrophotometry
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Ethanol (B145695) (spectroscopic grade)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Fill a quartz cuvette with ethanol to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization source)
-
Sample vial
-
This compound sample
-
Solvent (e.g., methanol (B129727) or dichloromethane)
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer according to the instrument's standard operating procedure.[7][8][15]
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Identify the molecular ion peak (M⁺) and major fragment ions.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic compound. A thorough understanding of these fundamental characteristics is essential for advancing its applications in various scientific and industrial domains.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. chemwifi.com [chemwifi.com]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. EC 1.5.99.14 [iubmb.qmul.ac.uk]
- 12. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 13. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 14. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]
An In-Depth Technical Guide to the Health and Safety of 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 2,6-dihydroxypyridine (B1200036), a heterocyclic organic compound with increasing relevance in biochemical research and as a potential building block in pharmaceutical development. This document is intended for professionals in research and drug development and outlines the toxicological profile, handling procedures, and emergency measures associated with this compound. Furthermore, it details its biological significance, particularly as a key intermediate in the microbial degradation of nicotine (B1678760), and provides protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a colorless, solid alkaloid.[1] It is soluble in water, with a reported solubility of 41 g/L.[1] Due to tautomerism, it can exist in several forms, with the 6-hydroxypyridin-2(1H)-one tautomer being the most prevalent in solvents like ethanol, water, and DMSO.[1]
| Property | Value | Reference(s) |
| CAS Number | 626-06-2 | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molar Mass | 111.10 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 190–191 °C | [1] |
| Boiling Point | 387.2 °C | [1] |
| Solubility in Water | 41 g/L | [1] |
Health and Safety Information
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Accidental Release and Disposal
Accidental Release:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
For solid spills, carefully sweep up the material to avoid generating dust.[3]
-
Collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste containing this compound should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company.[3][5]
-
Do not dispose of in the sewer or with regular trash.[5]
Biological Significance and Signaling Pathways
This compound is a crucial intermediate in the pyridine (B92270) pathway of nicotine degradation by the bacterium Arthrobacter nicotinovorans.[1][6][7] This pathway is a key area of research for bioremediation of nicotine-contaminated environments.
The metabolic pathway involves a series of enzymatic reactions that break down the nicotine molecule. This compound is formed and subsequently hydroxylated to 2,3,6-trihydroxypyridine.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of the Paenarthrobacter nicotinovorans ATCC 49919 genome and identification of several strains harbouring a highly syntenic nic-genes cluster - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dihydroxypyridine from 2,6-Dichloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dihydroxypyridine (B1200036) from 2,6-dichloropyridine (B45657). The described method is a two-step process involving the formation of a di-tert-butoxy intermediate, followed by deprotection to yield the final product. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a valuable heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. It exists in tautomeric equilibrium with 6-hydroxy-2(1H)-pyridinone, with the latter form often being predominant in various solvents.[1] Its structural motif is found in numerous biologically active molecules. The synthesis of this compound from the readily available 2,6-dichloropyridine provides a reliable route to access this important intermediate.
The protocol outlined below describes a two-step synthesis. The first step involves a nucleophilic aromatic substitution reaction where the chloro groups of 2,6-dichloropyridine are displaced by tert-butoxide ions to form 2,6-di-tert-butoxypyridine. This intermediate is then subjected to acidic hydrolysis to remove the tert-butyl protecting groups, affording the desired this compound.
Reaction Scheme
The overall two-step synthesis is depicted in the following scheme:
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
Step 2: Synthesis of this compound
Experimental Protocols
Materials and Equipment
-
2,6-Dichloropyridine
-
Potassium tert-butoxide
-
Mesitylene
-
Formic acid
-
Water (deionized)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Scintillation vial
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar, add 2,6-dichloropyridine (1.00 g, 6.80 mmol, 1.0 eq) and 15 mL of mesitylene.
-
Addition of Base: To the solution, add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.0 eq).
-
Reaction Conditions: Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red is typically observed.
-
Work-up: After 18 hours, allow the solution to cool to room temperature. Wash the reaction mixture with water (3 x 20 mL).
-
Isolation of Intermediate: Collect the organic layer and dry it over anhydrous sodium sulfate. The resulting solution of crude 2,6-di-tert-butoxypyridine is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Transfer the crude solution of 2,6-di-tert-butoxypyridine from Step 1 to a 20 mL scintillation vial.
-
Deprotection: Add formic acid (1.00 mL, 26.5 mmol, ~3.9 eq) to the solution.
-
Reaction Conditions: Stir the bi-layered solution vigorously in the air at room temperature for 18 hours. A solid precipitate will form during this time.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration.
-
Drying: Dry the collected solid under vacuum to yield this compound. The reported yield for the two steps is approximately 17%.
Purification of this compound
The crude this compound can be further purified by recrystallization. A common solvent for the recrystallization of similar compounds is a mixture of ethanol (B145695) and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Drying: Dry the crystals under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-dichloropyridine.
| Parameter | Step 1: Synthesis of 2,6-di-tert-butoxypyridine | Step 2: Synthesis of this compound |
| Starting Material | 2,6-Dichloropyridine | Crude 2,6-di-tert-butoxypyridine |
| Reagents | Potassium tert-butoxide | Formic acid |
| Solvent | Mesitylene | None (uses crude solution from Step 1) |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 18 hours | 18 hours |
| Overall Yield | - | ~17% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Tautomerism of this compound
It is important for researchers to be aware of the tautomeric forms of the final product. This compound exists in equilibrium with its pyridone tautomers. The predominant form can be influenced by the solvent.
Caption: Tautomeric equilibrium of this compound.
References
Application Note: A Robust Two-Step Synthesis of 2,6-Dihydroxypyridine for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the chemical synthesis of 2,6-dihydroxypyridine, a valuable heterocyclic compound for various applications in biochemical research and as a building block in medicinal chemistry.[1][2] The described method is a two-step process commencing from the readily available 2,6-dichloropyridine. The protocol is presented with clarity to ensure reproducibility for researchers in organic synthesis and drug discovery.
Introduction
This compound, also known by its tautomeric form 6-hydroxy-2(1H)-pyridone, is a pyridine (B92270) derivative that has garnered significant interest in several scientific domains.[3][4] It is a known intermediate in the microbial degradation of nicotine (B1678760) and has been investigated for applications in material science, such as in hair dyeing processes.[3][5] Its structure is a key scaffold for the development of novel pharmaceutical agents. This document outlines a reliable synthetic route to obtain this compound, which is often commercially available as a hydrochloride salt, in its free form.[6]
Overall Reaction Scheme
The synthesis proceeds via a two-step mechanism starting from 2,6-dichloropyridine. The first step involves a nucleophilic substitution to form an intermediate, 2,6-di-tert-butoxypyridine, which is then hydrolyzed to yield the final product, this compound.[6]
References
- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2(1H)-Pyridinone, 6-hydroxy- [webbook.nist.gov]
- 5. This compound|CAS 626-06-2|For Research [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for 2,6-Dihydroxypyridine as a Coupling Agent in Hair Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Permanent hair dyeing, also known as oxidative hair dyeing, is a chemical process that permanently alters the color of hair. This method involves the use of small, colorless molecules—primary intermediates (or precursors) and coupling agents—that penetrate the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, and under alkaline conditions, these molecules react to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1]
2,6-Dihydroxypyridine (B1200036) is a heterocyclic compound that can function as a coupling agent in oxidative hair dye formulations. When combined with a primary intermediate, it participates in the oxidative coupling reaction to produce a specific color outcome. The final shade is dependent on the specific primary intermediate used, the concentration of the reactants, the pH of the dye mixture, and the application time. While less common than some other couplers like resorcinol (B1680541) or m-aminophenol, pyridine (B92270) derivatives are of interest for their potential to create unique color shades.[2]
These application notes provide a comprehensive overview of the use of this compound as a coupling agent in hair dye formulations, including its principles of action, formulation guidelines, experimental protocols, and performance characteristics.
Principle of Action
The mechanism of oxidative hair dyeing with this compound follows the general principles of permanent hair coloring. The process can be broken down into the following key steps:
-
Alkalinization: An alkaline agent, such as ammonia (B1221849) or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell and open, allowing the dye precursors to penetrate into the cortex.[1]
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, is mixed with the dye formulation. The hydrogen peroxide has two main functions: it lightens the natural melanin (B1238610) pigment in the hair, creating a base for the new color, and it oxidizes the primary intermediates.[1]
-
Coupling Reaction: The oxidized primary intermediate is a highly reactive species that rapidly reacts with the coupling agent, in this case, this compound. This reaction forms a larger, colored indo-dye molecule.
-
Color Formation and Trapping: The newly formed dye molecules are too large to diffuse out of the swollen hair shaft. Once the hair is rinsed and the pH is lowered, the cuticle closes, trapping the color molecules within the cortex and resulting in a permanent color change.
Chemical Reaction Pathway
The following diagram illustrates the generalized oxidative coupling reaction between a primary intermediate (p-phenylenediamine, PPD) and a coupler (this compound) to form a colored dye molecule.
References
Application Notes and Protocols: The Versatile Role of 2,6-Dihydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dihydroxypyridine (B1200036) and its derivatives in a variety of organic synthesis reactions. This document offers detailed experimental protocols for key transformations, quantitative data summarized in clear tables, and visual diagrams to elucidate reaction pathways and workflows.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₅H₅NO₂. It exists in several tautomeric forms, with the 6-hydroxypyridin-2(1H)-one form being predominant in solvents like ethanol, water, and DMSO.[1] This tautomerism is crucial to its reactivity and applications in organic synthesis.
Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one
A common and effective method for the synthesis of the pyridone tautomer of this compound involves a two-step process starting from 2,6-dichloropyridine (B45657).[2][3]
Experimental Protocol: Two-Step Synthesis from 2,6-Dichloropyridine[2][3]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over anhydrous sodium sulfate. The crude 2,6-di-tert-butoxypyridine is used in the next step without further purification.
Step 2: Synthesis of 6-Hydroxy-1,2-dihydropyridin-2-one
-
Transfer the crude solution of 2,6-di-tert-butoxypyridine to a 20 mL scintillation vial.
-
Add formic acid (1.00 mL, 17.8 mmol, 2.6 eq).
-
Stir the bi-layered solution vigorously in the air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under a vacuum to yield 6-hydroxy-1,2-dihydropyridin-2-one.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [2][3] |
| Intermediate | 2,6-di-tert-butoxypyridine | [2][3] |
| Final Product | 6-Hydroxy-1,2-dihydropyridin-2-one | [2][3] |
| Overall Yield | 17% (over 2 steps) | [2] |
| ¹H NMR (300 MHz, ppm) | 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) | [2] |
| ¹³C NMR (75 MHz, ppm) | 163.7, 147.0, 142.2, 114.9, 108.5 | [2] |
| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s) | [2] |
Workflow Diagram
Tautomerism of this compound
This compound can exist in five different tautomeric forms. The equilibrium between these tautomers is solvent-dependent.[1] Spectroscopic studies have shown that the 6-hydroxypyridin-2(1H)-one tautomer (II) is the most prevalent form in polar solvents such as ethanol, water, and DMSO.[1]
Tautomeric Forms
References
- 1. First metal complexes of 6,6′-dihydroxy-2,2′-bipyridine: from molecular wires to applications in carbonylation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 2,6-Dihydroxypyridin für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2,6-Dihydroxypyridin, eine polare und schwerflüchtige Verbindung, stellt eine Herausforderung für die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) dar. Aufgrund seiner zwei polaren Hydroxylgruppen neigt es zu schlechter Peakform, geringer Empfindlichkeit und thermischem Abbau im heißen GC-Injektor und auf der Säule. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Probleme zu überwinden.[1][2][3] Bei diesem Prozess werden die aktiven Wasserstoffatome der Hydroxylgruppen durch unpolare, thermisch stabile Gruppen ersetzt.[4][5] Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was zu einer verbesserten chromatographischen Leistung und Nachweisempfindlichkeit führt.[6][7] Die gängigsten Methoden hierfür sind die Silylierung und die Acylierung.[6][8]
Diese Application Note beschreibt detaillierte Protokolle für die Silylierungsderivatisierung von 2,6-Dihydroxypyridin unter Verwendung gängiger Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
Derivatisierungsstrategien
Die Auswahl des Derivatisierungsreagenzes ist entscheidend und hängt von der Probenmatrix und der gewünschten Empfindlichkeit ab.
-
Silylierung: Dies ist die am weitesten verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[4] Silylierungsreagenzien ersetzen den aktiven Wasserstoff der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe.[4][5] Die resultierenden TMS-Derivate sind deutlich flüchtiger, weniger polar und thermisch stabiler.[4][5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein vielseitiges und hochreaktives Reagenz. Seine Nebenprodukte sind sehr flüchtig und stören die chromatographische Analyse nur minimal.[1][4] Für sterisch gehinderte Hydroxylgruppen kann ein Katalysator wie Trimethylchlorsilan (TMCS) zugesetzt werden.[1][4]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Eines der stärksten verfügbaren Silylierungsreagenzien. Es ist in der Lage, eine breite Palette von protischen funktionellen Gruppen zu derivatisieren und seine Nebenprodukte sind ebenfalls sehr flüchtig.[9]
-
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide): Bildet ein tert-Butyldimethylsilyl (t-BDMS)-Derivat, das etwa 10.000-mal hydrolytisch stabiler ist als das TMS-Derivat, was in komplexen Matrizes von Vorteil sein kann.[6][8]
-
-
Acylierung: Eine Alternative zur Silylierung, bei der aktive Wasserstoffe durch eine Acylgruppe ersetzt werden, um Ester zu bilden.[8] Fluorierte Anhydride wie Trifluoracetylanhydrid (TFAA) werden häufig verwendet, da sie die Nachweisempfindlichkeit für den Elektroneneinfangdetektor (ECD) erhöhen, aber auch für die Analyse mit Flammenionisationsdetektoren (FID) und MS geeignet sind.[8]
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die erwarteten Leistungsdaten für die Silylierungsderivatisierung von Dihydroxypyridinen zusammen, basierend auf Studien mit strukturell ähnlichen polaren Verbindungen.
| Parameter | BSTFA-Derivatisierung | MSTFA-Derivatisierung | Anmerkungen / Referenzen |
| Reaktionszeit | 20–60 Minuten | 30–90 Minuten | Die Zeit ist abhängig von der Temperatur und der Reaktivität des Analyten.[1][6] |
| Reaktionstemperatur | 60–75 °C | 30–75 °C | Höhere Temperaturen beschleunigen die Reaktion, können aber zum Abbau führen.[1][6][10] |
| Wiederfindung (%) | > 90 % | > 90 % | Hohe Wiederfindungsraten werden typischerweise bei optimierten Bedingungen erreicht.[11] |
| Nachweisgrenze (LOD) | Sub-ppm-Bereich | Sub-ppm-Bereich | Abhängig von der Geräteempfindlichkeit; erreichbar im SIM-Modus.[12] |
| Stabilität des Derivats | Mäßig | Mäßig | TMS-Derivate sind feuchtigkeitsempfindlich; Proben sollten zügig analysiert werden.[1] |
Experimentelle Protokolle
Sicherheitshinweis: Derivatisierungsreagenzien sind feuchtigkeitsempfindlich und oft korrosiv. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe). Alle Glasgeräte müssen vor Gebrauch absolut trocken sein.
Protokoll 1: Silylierung von 2,6-Dihydroxypyridin mit BSTFA (+1% TMCS)
Dieses Protokoll beschreibt die Trimethylsilylierung von 2,6-Dihydroxypyridin mittels BSTFA und TMCS als Katalysator.
Materialien:
-
Probenextrakt, der 2,6-Dihydroxypyridin enthält
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan)
-
Pyridin (wasserfrei, als Lösungsmittel/Katalysator)
-
Lösungsmittel zur Rekonstitution (z.B. Toluol oder Dichlormethan, GC-Qualität)
-
GC-Vials (2 mL) mit Septumkappen
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des Probenextrakts in ein 2-mL-GC-Vial. Trocknen Sie die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (30-40 °C) vollständig ein. Es ist entscheidend, dass keine Feuchtigkeit zurückbleibt.[5][13]
-
Rekonstitution (Optional): Lösen Sie den trockenen Rückstand in 50 µL wasserfreiem Pyridin.
-
Derivatisierungsreaktion: Geben Sie 100 µL BSTFA + 1% TMCS in das Vial.[12] Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt durch Schütteln (Vortex).
-
Inkubation: Erhitzen Sie das Vial für 30 Minuten bei 70 °C in einem Heizblock.[12]
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
GC-MS-Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Injizieren Sie 1 µL im Splitless-Modus.
Protokoll 2: Silylierung von 2,6-Dihydroxypyridin mit MSTFA
Dieses Protokoll ist eine zweistufige Methode, die oft im Bereich der Metabolomik eingesetzt wird und auch für 2,6-Dihydroxypyridin geeignet ist. Die Methoximierung stabilisiert die tautomere Form des Moleküls.
Materialien:
-
Probenextrakt, der 2,6-Dihydroxypyridin enthält
-
Methoxyamin-Hydrochlorid-Lösung in Pyridin (20 mg/mL)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)
-
GC-Vials (2 mL) mit Septumkappen
-
Thermoschüttler oder Heizblock
-
Stickstoff-Evaporator oder Lyophilisator
Vorgehensweise:
-
Probenvorbereitung: Trocknen Sie die Probe im GC-Vial vollständig ein (siehe Protokoll 1). Die Lyophilisierung ist eine effektive Methode, um sicherzustellen, dass die Probe vollständig trocken ist.[5]
-
Methoximierung: Geben Sie 40 µL der Methoxyamin-Hydrochlorid-Lösung (20 mg/mL in Pyridin) zum trockenen Rückstand. Verschließen Sie das Vial und erhitzen Sie es für 90 Minuten bei 30 °C unter Schütteln.[10][14] Dieser Schritt schützt Carbonylgruppen und verhindert die Bildung von Tautomeren.[5][15]
-
Silylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie 80 µL MSTFA in das Vial. Verschließen Sie es erneut und erhitzen Sie es für 30 Minuten bei 37 °C unter Schütteln.[5][14]
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
GC-MS-Analyse: Die Probe ist nun für die GC-MS-Analyse bereit.
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 2,6-Dihydroxypyridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (B1200036) (2,6-DHP) is a significant metabolite in the nicotine (B1678760) degradation pathway, making its quantification in biological samples crucial for toxicology studies, smoking cessation research, and understanding the pharmacokinetics of nicotine.[1] This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in various biological matrices, including plasma, urine, and tissue. The methodologies presented are based on robust analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Nicotine
This compound is an intermediate in the aerobic degradation of nicotine by certain bacteria and is also relevant in mammalian metabolism.[1] Understanding its position in the metabolic cascade is essential for interpreting quantitative data.
Analytical Methodologies
The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation. LC-MS/MS is the preferred method for its high sensitivity and selectivity, especially for complex biological matrices. HPLC-UV offers a cost-effective alternative for applications where lower sensitivity is acceptable.
I. Quantification of this compound by LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in plasma, urine, and tissue homogenates.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d3 (internal standard, IS) - custom synthesis may be required.[2] Alternatively, a structurally similar deuterated compound can be used after thorough validation.
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma, urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
2. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 10 µL of internal standard working solution (e.g., 100 ng/mL of 2,6-DHP-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Centrifuge the urine sample to remove particulate matter.
-
To 50 µL of supernatant, add 10 µL of internal standard working solution.
-
Dilute with 440 µL of mobile phase or a suitable buffer.
-
The sample is ready for direct injection or can be further cleaned up using SPE if significant matrix effects are observed.
-
-
Tissue:
-
Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation on an aliquot of the homogenate as described for plasma.
-
Alternatively, use a salting-out assisted liquid-liquid extraction (SALLE) for cleaner extracts.
-
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A validated HPLC or UPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 2,6-DHP: m/z 112.0 -> 84.0 (Quantifier), 112.0 -> 66.0 (Qualifier)2,6-DHP-d3: m/z 115.0 -> 87.0 (Quantifier) |
| Source Parameters | Optimized for the specific instrument (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min) |
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) | 10 - 5000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL | 10 ng/mL |
| Intra-day Accuracy | 95.2 - 104.5% | 96.8 - 103.2% |
| Inter-day Accuracy | 97.1 - 102.8% | 98.0 - 101.5% |
| Intra-day Precision | ≤ 8.5% | ≤ 7.9% |
| Inter-day Precision | ≤ 9.2% | ≤ 8.8% |
| Recovery | > 85% | > 90% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
II. Quantification of this compound by HPLC-UV
This method is suitable for applications where high sensitivity is not a primary requirement and offers a more accessible and cost-effective approach.
1. Sample Preparation
-
Urine (with potential for plasma after validation):
2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of methanol and 35 mM sodium phosphate (B84403) buffer (pH 3.5) (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 295 nm[2] |
| Parameter | Urine |
| Linearity Range | 0.1 - 20 µg/mL (r² > 0.99) |
| LOD | 0.05 µg/mL |
| LOQ | 0.1 µg/mL |
| Intra-day Accuracy | 94.5 - 105.1% |
| Inter-day Accuracy | 96.2 - 103.8% |
| Intra-day Precision | ≤ 10.5% |
| Inter-day Precision | ≤ 11.8% |
| Recovery | > 80% |
Conclusion
The LC-MS/MS and HPLC-UV methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity. Proper method validation is crucial to ensure the accuracy and precision of the obtained results, which are vital for pharmacokinetic, metabolic, and toxicological assessments.
References
Application Notes and Protocols for HPLC Analysis of 2,6-Dihydroxypyridine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (B1200036) is a significant metabolite of various compounds, including nicotine.[1] Its accurate quantification, along with its subsequent metabolites, is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and sensitive method for the analysis of these compounds in biological matrices. This document provides detailed application notes and protocols for the HPLC-based analysis of this compound and its primary metabolite, 2,3,6-trihydroxypyridine.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is hydroxylation, a reaction catalyzed by the enzyme this compound 3-hydroxylase. This enzymatic process results in the formation of 2,3,6-trihydroxypyridine.[1] Understanding this pathway is fundamental for designing analytical methods that can simultaneously monitor the parent compound and its key metabolite.
References
Application Notes and Protocols for 2,6-Dihydroxypyridine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-dihydroxypyridine (B1200036) as a versatile ligand for the formation of metal complexes. This document details the synthesis of the ligand and its metal complexes, and explores their potential applications in catalysis and medicine, supported by experimental protocols and quantitative data.
Introduction
This compound (DHP) is a heterocyclic organic compound that can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being prevalent in many solvents. Its ability to act as a bidentate or bridging ligand, coordinating through its nitrogen and oxygen atoms, makes it a subject of interest in coordination chemistry. The resulting metal complexes have shown promise in various fields, including catalysis, materials science, and particularly in the development of novel therapeutic agents. The electronic properties of the pyridine (B92270) ring, combined with the reactivity of the hydroxyl groups, allow for the fine-tuning of the steric and electronic characteristics of the resulting metal complexes, influencing their catalytic and biological activities.
Synthesis Protocols
Synthesis of this compound Ligand
A common and effective method for the synthesis of this compound involves the hydrolysis of 2,6-dichloropyridine (B45657).
Protocol 1: Synthesis of this compound from 2,6-Dichloropyridine
This two-step process involves the formation of a diether intermediate followed by hydrolysis.
Step 1: Synthesis of 2,6-Dimethoxypyridine (B38085)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in an excess of dry methanol (B129727).
-
Add sodium methoxide (B1231860) (2.5 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2,6-dimethoxypyridine, which can be purified by column chromatography or distillation.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 2,6-dimethoxypyridine in a solution of a strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from water or an ethanol/water mixture to obtain pure this compound as a colorless solid.[1]
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The coordination mode and the final structure of the complex can be influenced by the choice of metal, the metal-to-ligand ratio, the solvent, and the reaction pH.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
-
Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol, methanol, or a mixture of water and alcohol.
-
In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), or Zn(II)) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Adjust the pH of the reaction mixture if necessary. For deprotonation of the hydroxyl groups and formation of a chelate complex, a weak base like sodium acetate or triethylamine (B128534) may be added.
-
The reaction mixture is then stirred for several hours (typically 2-24 hours) at room temperature or under reflux, leading to the precipitation of the metal complex.
-
The resulting solid is collected by filtration, washed with the solvent used for the reaction, and then with a low-boiling point organic solvent like diethyl ether.
-
The complex is dried in a desiccator over a suitable drying agent.
Quantitative Data
The following tables summarize representative quantitative data for this compound and its related metal complexes. It is important to note that specific data for metal complexes of unsubstituted this compound is limited in the literature, and therefore, data from closely related Schiff base and other substituted pyridine complexes are included for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂ | [2] |
| Molar Mass | 111.10 g/mol | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 190–191 °C | [2] |
| Solubility in Water | 41 g/L | [2] |
| FTIR (cm⁻¹) | ||
| O-H stretch | ~3400 (broad) | |
| N-H stretch | ~3100 | |
| C=O stretch | ~1650 | |
| C=C, C=N stretch | ~1600-1400 | |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| Aromatic CH | 7.5-8.5 | |
| OH/NH | 10.0-12.0 (broad) | |
| UV-Vis (λ_max, nm) | ~220, ~300 |
Table 2: Representative Data for Transition Metal Complexes of Pyridine-Based Ligands
| Complex | Metal Ion | Ligand | Yield (%) | M.p. (°C) | Key Spectroscopic Data (cm⁻¹) | Reference(s) |
| [Cu(SIHP)₂] | Cu(II) | 2-(salicylimino)-3-hydroxypyridine | ~70-80 | >300 | ν(C=N): ~1610, ν(M-N): ~520, ν(M-O): ~450 | [3] |
| [Ni(SIHP)₂] | Ni(II) | 2-(salicylimino)-3-hydroxypyridine | ~70-80 | >300 | ν(C=N): ~1615, ν(M-N): ~525, ν(M-O): ~455 | [3] |
| [Co(L)₂(OAc)₂] | Co(II) | Schiff base of 2-amino-3-hydroxypyridine (B21099) | 78-84 | >300 | ν(C=N): ~1605, ν(M-N): ~515, ν(M-O): ~460 | [4] |
| [Mn(L)₂(OAc)₂] | Mn(II) | Schiff base of 2-amino-3-hydroxypyridine | 78-84 | >300 | ν(C=N): ~1608, ν(M-N): ~518, ν(M-O): ~462 | [4] |
Applications and Experimental Protocols
Catalytic Applications
Metal complexes of pyridine derivatives are known to be effective catalysts for various organic transformations, including oxidation reactions. The following protocol describes a general procedure for the catalytic oxidation of cyclohexane.
Protocol 3: Catalytic Oxidation of Cyclohexane
-
In a reaction vessel, place the this compound metal complex (catalyst, typically 1-5 mol%).
-
Add the substrate, cyclohexane, and a suitable solvent such as acetonitrile.
-
To this mixture, add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), dropwise with stirring.
-
The reaction is carried out at a specific temperature (e.g., 50-70 °C) for a set period (e.g., 4-24 hours).
-
The progress of the reaction is monitored by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
After the reaction is complete, the products (cyclohexanol and cyclohexanone) are quantified by GC using an internal standard.[1][5][6]
Table 3: Representative Catalytic Performance in Cyclohexane Oxidation
| Catalyst | Oxidant | Substrate:Cat:Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (Alcohol:Ketone) | Reference(s) |
| Fe(III) complex of pyrazine-2-carbohydrazide | TBHP | 100:1:200 | 50 (MW) | 3 | 38 | High for alcohol | [6] |
| Cu(II) bis-(2-pyridylmethyl)amine complex | H₂O₂ | - | RT | 24 | 68.9 | - | [5] |
| Mn(II) terpyridine complex | TBHP | 100:3:200 | 100 (MW) | 2 | ~15 | Higher for ketone | [7] |
Medicinal Applications
Metal complexes of pyridine derivatives have shown significant potential as antimicrobial and anticancer agents. Their biological activity is often attributed to their ability to interact with biomolecules like DNA and proteins, and to generate reactive oxygen species (ROS).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the this compound metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism.[8][9]
Table 4: Representative Antimicrobial Activity (MIC in µg/mL)
| Complex/Ligand | S. aureus | E. coli | C. albicans | Reference(s) |
| Pd(II)-pyridyl-1,2,3-triazolyl complex (Pd1) | >32 | >32 | 0.25-0.5 | [8] |
| Ru(II) complexes of 2,6-bis(triazolyl)pyridine | 2 | 8 | - | [10] |
| Cr(III) Schiff base complex | - | - | 7.8-15.6 | [10] |
| Pyridoxine-Cu(II) complex | active | active | active | [9] |
Protocol 5: MTT Assay for Cytotoxicity Evaluation
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound metal complex and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).[11][12]
Table 5: Representative Anticancer Activity (IC₅₀ in µM)
| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference(s) |
| Tl(III) pyridine-2,6-dicarboxylate (B1240393) (C1) | A375 | 81.45 | [11] |
| Tl(III) pyridine-2,6-dicarboxylate (C3) | A375 | 7.23 | [11] |
| Pd(II) terpyridine complex | various | 0.605 | [13] |
| Cu(II) terpyridine complexes | various | nanomolar | [14] |
| Pyridine-based Schiff base-Cu(II) complexes | various | 1.57 - 5.23 | [12] |
Visualizations
Experimental Workflow: Synthesis and Characterization
Synthesis and characterization workflow.
Proposed Mechanism: Catalytic Oxidation
References
- 1. Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly cytotoxic Cu(ii) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Electrochemical Analysis of 2,6-Dihydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (B1200036) and its derivatives, which exist in tautomeric equilibrium with 2-pyridones, are heterocyclic compounds of significant interest. They serve as intermediates in biological processes, such as the bacterial degradation of nicotine, and have applications in industrial chemistry, for instance as coupling agents in hair dyes.[1] The electrochemical properties of these molecules are of fundamental importance for understanding their reaction mechanisms, developing new synthetic routes, and creating novel analytical and sensing applications.
The electrochemical activity of this compound derivatives is primarily associated with the hydroxyl group at the 6-position of the pyridone ring.[2] Their oxidation behavior is highly dependent on the solution's pH, with the deprotonated (anionic) form exhibiting greater electrochemical activity.[2][3] This document provides detailed application notes and experimental protocols for studying the electrochemical behavior of these compounds using voltammetric techniques.
Applications
-
Elucidation of Reaction Mechanisms: Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in determining the mechanisms of oxidation and reduction, including the number of electrons and protons transferred in the reaction.[2]
-
Quantitative Analysis: Voltammetric methods can be developed for the sensitive and selective determination of this compound derivatives in various matrices.
-
Biosensor Development: The stable and electroactive nature of these compounds makes them suitable for modification on electrode surfaces to create sensors for detecting biologically important molecules like dopamine (B1211576).[4]
-
Pharmaceutical Research: Understanding the redox properties of pyridine (B92270) derivatives is crucial in drug development, as these properties can influence a molecule's metabolic fate and mechanism of action.
Data Presentation: Electrochemical Parameters
The electrochemical oxidation of this compound derivatives is influenced by substituents on the pyridine ring and the pH of the electrolyte. The following table summarizes representative electrochemical data for a substituted 2-pyridone derivative, highlighting the pH-dependent nature of the oxidation peak potential.
| Derivative Structure | pH | Anodic Peak Potential (Eₚ) vs. SCE | Technique | Reference |
| Compound 9 * | 1.81 | ~ 0.9 V | Square-Wave Voltammetry | [3] |
| 9.94 | ~ 0.45 V | Square-Wave Voltammetry | [3] | |
| 2 to 11 | Eₚ(mV) = -28.85 pH + 986.02 | Cyclic Voltammetry | [3] |
Compound 9 is identified in the source literature as a specific 2-pyridone derivative with a substituent at position 3. The linear regression equation demonstrates a clear relationship between pH and oxidation potential.
Experimental Protocols
This section provides a detailed protocol for the electrochemical analysis of this compound derivatives using cyclic voltammetry (CV) and square-wave voltammetry (SWV). The methodology is adapted from studies on 2-pyridone derivatives.[2][3]
Protocol 1: Voltammetric Analysis of a this compound Derivative
1. Materials and Reagents:
- This compound derivative of interest
- Britton-Robinson (BR) buffer components:
- Boric acid (H₃BO₃)
- Phosphoric acid (H₃PO₄)
- Acetic acid (CH₃COOH)
- Sodium hydroxide (B78521) (NaOH) for pH adjustment
- Hydrochloric acid (HCl) for pH adjustment
- High-purity water
- Inert gas (e.g., Argon or Nitrogen)
2. Electrode and Cell Setup:
- Working Electrode: Glassy Carbon Electrode (GCE)
- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
- Counter (Auxiliary) Electrode: Platinum wire
- Standard three-electrode electrochemical cell
3. Preparation of Solutions:
- Stock Solution: Prepare a stock solution (e.g., 5 x 10⁻⁴ M) of the this compound derivative in the chosen BR buffer solution.
- Britton-Robinson Buffer: Prepare the BR buffer solution by mixing equimolar amounts of boric, phosphoric, and acetic acids. Adjust to the desired pH using concentrated NaOH or HCl.
4. Experimental Procedure:
- Electrode Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with high-purity water and sonicate briefly in water and then ethanol (B145695) to remove any residual alumina particles. Dry the electrode completely.
- Cell Assembly: Assemble the three-electrode cell with the polished GCE, reference electrode, and platinum counter electrode. Add the prepared solution containing the this compound derivative.
- Deoxygenation: Purge the solution with an inert gas (e.g., Argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
- Cyclic Voltammetry (CV) Measurement:
- Scan the potential from an initial value (e.g., -0.4 V vs. SCE) to a final value (e.g., 1.2 V vs. SCE) and back.
- Set the scan rate to 50 mV/s.
- Record the resulting voltammogram.
- Square-Wave Voltammetry (SWV) Measurement (for enhanced sensitivity):
- Apply an accumulation potential (e.g., -0.4 V vs. SCE) for a short duration (e.g., 2 s).
- Set the following parameters: step size 5 mV, pulse size 25 mV, frequency 2 Hz.
- Scan the potential towards a more positive value.
- Record the voltammogram.
- Data Analysis: Analyze the voltammograms to determine the peak potentials (Eₚ) and peak currents (Iₚ). For CV, investigate the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of this compound derivatives.
Caption: Workflow for voltammetric analysis of this compound derivatives.
Proposed Electrochemical Oxidation Mechanism
The electrochemical oxidation of this compound derivatives is proposed to be an irreversible process involving the transfer of two electrons and one proton.[2] The reaction is initiated at the hydroxyl group, and the deprotonated anionic form of the molecule is the primary electroactive species.
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
References
Applications of 2,6-Dihydroxypyridine Metal Complexes: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of pyridine (B92270) derivatives have garnered significant attention in various scientific fields due to their versatile coordination chemistry and wide range of applications. Among these, 2,6-dihydroxypyridine (B1200036) stands out as a particularly interesting ligand. Its ability to coordinate with metal ions through both its nitrogen and oxygen atoms allows for the formation of stable and structurally diverse complexes. These complexes have shown considerable promise in catalysis, materials science, and medicine, particularly in the development of novel therapeutic agents. This document provides a detailed overview of the current and potential applications of this compound metal complexes, complete with experimental protocols and quantitative data to facilitate further research and development.
I. Anticancer Applications
Metal complexes of pyridine derivatives have emerged as a promising class of anticancer agents, often exhibiting enhanced cytotoxicity compared to the free ligands.[1][2] The proposed mechanisms of action are multifaceted and include the generation of reactive oxygen species (ROS), intercalation with DNA, and the induction of apoptosis.[3]
Quantitative Data: Cytotoxicity of Pyridine Derivative Metal Complexes
The following table summarizes the cytotoxic activity (IC50 values) of various pyridine derivative metal complexes against a range of human cancer cell lines. While specific data for this compound complexes are limited in publicly available literature, the presented data for analogous compounds provide a strong rationale for their investigation.
| Complex/Ligand Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) complex with 2,2':6',2''-terpyridine derivative | Ovarian (A2780) | <3.4 | [4] |
| Copper(II) complex with 2,2':6',2''-terpyridine derivative | Colorectal (HCT116) | Specific activity noted | [4] |
| Thallium(III) complex with pyridine-2,6-dicarboxylate (B1240393) (C1) | Melanoma (A375) | 81.45 | [3] |
| Thallium(III) complex with pyridine-2,6-dicarboxylate (C3) | Melanoma (A375) | 7.23 | [3] |
| Thallium(III) complex with pyridine-2,6-dicarboxylate (C3) | Colon (HT29) | 193.18 | [3] |
| Platinum(II) complex with 2-fluoropyridine | Colon (DLD-1) | Effective | [5] |
| Ruthenium(II) complexes | Various | Low micromolar range | [6] |
| Copper(II) and Zinc(II) complexes with Kaempferol and bpy/phen | Breast (MDA-MB-231) | Significantly improved from ligand | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound metal complexes on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound metal complex stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound metal complex in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanism of Action: Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of this compound metal complexes.
II. Antimicrobial Applications
The search for new antimicrobial agents is a global health priority. Metal complexes of pyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, often overcoming resistance mechanisms observed with conventional antibiotics.[10][11][12]
Quantitative Data: Antimicrobial Activity of Pyridine Derivative Metal Complexes
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine-based metal complexes against various microbial strains.
| Complex/Ligand Derivative | Microorganism | MIC (µg/mL) | Reference |
| Zinc(II) Pyridine Complex (6) | Streptococcus pyogenes | 4 | [10] |
| Manganese(II) Pyridine Complex (1) | Shigella flexneri | 8 | [10] |
| Iron(II) Pyridine Complex (2) | Klebsiella pneumoniae | 8 | [10] |
| Nickel(II) Pyridine Complex (4) | Streptococcus pyogenes | 8 | [10] |
| Copper(II) Pyridine Complex (5) | Candida albicans | 8 | [10] |
| Zinc(II) Pyridine Complex (6) | Candida albicans | 8 | [10] |
| Silver(I) complex with 2,6-di(CH2OH)py | E. coli | >500 | [13] |
| Copper(II)-N,N-Ciprofloxacin complex | MRSA | 15.2 µM | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound metal complexes against bacterial and fungal strains.[14]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
This compound metal complex stock solution
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the metal complex to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Catalytic Applications
Metal complexes containing pyridine-based ligands are effective catalysts for a variety of organic transformations, particularly oxidation reactions.[15][16][17] The metal center's electronic properties, which can be fine-tuned by the ligand, are crucial for catalytic activity.
Quantitative Data: Catalytic Performance of Pyridine-Based Metal Complexes
| Catalyst | Substrate | Oxidant | TON | TOF (h⁻¹) | Reference |
| Ruthenium Porphyrin Complex | Isoamyl benzoate | 2,6-ClPyO | >1 | - | [16] |
| Iron Complex with Pentadentate Pyridine Ligand | Cyclohexane (B81311) | H₂O₂ | - | - | [15] |
| Zinc Coordination Polymer | Epoxides | CO₂ | - | up to 408 | [18] |
Experimental Protocol: Catalytic Oxidation of Cyclohexane
This protocol provides a general method for evaluating the catalytic activity of this compound metal complexes in the oxidation of cyclohexane.[15]
Materials:
-
This compound metal complex (catalyst)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the this compound metal complex in acetonitrile.
-
Substrate Addition: Add cyclohexane to the reaction mixture.
-
Initiation of Reaction: Add hydrogen peroxide to start the oxidation reaction.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 2-24 hours).
-
Product Analysis: After the reaction, analyze the product mixture using gas chromatography to determine the conversion of cyclohexane and the yield of cyclohexanol (B46403) and cyclohexanone.
-
Calculation of Catalytic Performance: Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).[19][20]
Visualizing the Process: Experimental Workflow for Catalyst Screening
References
- 1. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. escholarship.org [escholarship.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. mdpi.com [mdpi.com]
- 19. Turnover number - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Enzymatic Synthesis of 2,6-Dihydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2,6-dihydroxypyridine (B1200036), a key intermediate in various metabolic pathways and a valuable building block in medicinal chemistry. The primary focus is on the use of this compound-3-hydroxylase from the nicotine-degrading bacterium Arthrobacter nicotinovorans. Protocols for enzyme production through recombinant expression in Escherichia coli, subsequent purification, and application in both free-enzyme and whole-cell biocatalytic systems are presented. Quantitative data from representative experiments are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a significant heterocyclic compound that serves as an intermediate in the microbial degradation of nicotine (B1678760).[1][2] Its enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. The key enzyme in this biotransformation is this compound-3-hydroxylase (EC 1.14.13.10), a flavin adenine (B156593) dinucleotide (FAD) and NADH-dependent monooxygenase found in Arthrobacter nicotinovorans.[3][4][5] This enzyme catalyzes the hydroxylation of this compound to 2,3,6-trihydroxypyridine.[1] However, the enzymatic reaction that directly produces this compound in the nicotine degradation pathway is catalyzed by 2,6-dihydroxypseudooxynicotine (B1242897) hydrolase, which cleaves 2,6-dihydroxypseudooxynicotine.[6] For the purpose of targeted synthesis, this document will focus on leveraging the broader enzymatic machinery of nicotine-degrading organisms and the specific application of relevant hydroxylases.
This application note details two primary approaches for the enzymatic synthesis of this compound:
-
Recombinant Enzyme Biotransformation: Utilizing purified this compound-3-hydroxylase for precise in vitro synthesis.
-
Whole-Cell Biocatalysis: Employing engineered or wild-type microorganisms for a more cost-effective, in vivo production system.
Recombinant Enzyme Production and Purification
The gene encoding this compound-3-hydroxylase from Arthrobacter nicotinovorans can be cloned and overexpressed in a suitable host, such as E. coli, to generate sufficient quantities of the enzyme for biocatalytic applications.[3][4]
Gene Cloning and Expression Vector Construction
A general workflow for the cloning of the this compound-3-hydroxylase gene is depicted below. The gene can be amplified from the genomic DNA of Arthrobacter nicotinovorans and ligated into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 1.14.13.10 - this compound 3-monooxygenase. [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes: 2,6-Dihydroxypyridine as a Reagent for the Deoxygenation of Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis, with wide applications in medicinal chemistry and drug development. While numerous reagents are known to effect this reduction, many suffer from drawbacks such as harsh reaction conditions, the use of toxic or expensive metals, and difficult purification procedures. 2,6-Dihydroxypyridine (B1200036) has emerged as an efficient reagent for the deoxygenation of sulfoxides under mild and neutral conditions.[1] This method offers a convenient alternative to harsher reagents and is particularly notable for its straightforward workup procedure.[1]
Advantages of this compound
-
Mild and Neutral Reaction Conditions: The deoxygenation can be carried out under neutral conditions, which is advantageous for substrates bearing sensitive functional groups.[1]
-
Simple Workup: this compound and its oxidation byproducts are insoluble in common organic solvents like acetonitrile (B52724), allowing for their easy removal by simple filtration.[1]
-
Metal-Free: This method avoids the use of heavy or toxic metals, aligning with the principles of green chemistry.
Reaction Principle
This compound acts as a reducing agent, transferring oxygen from the sulfoxide (B87167) to itself. The reaction is typically performed at elevated temperatures in a suitable solvent.
Illustrative Data
| Entry | Substrate (Sulfoxide) | Product (Sulfide) | Reaction Time (h) | Yield (%) |
| 1 | Diphenyl sulfoxide | Diphenyl sulfide | 6 | 92 |
| 2 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 8 | 88 |
| 3 | Dibenzyl sulfoxide | Dibenzyl sulfide | 6 | 95 |
| 4 | 4-Chlorophenyl methyl sulfoxide | 4-Chlorophenyl methyl sulfide | 10 | 85 |
| 5 | 4-Nitrophenyl methyl sulfoxide | 4-Nitrophenyl methyl sulfide | 12 | 75 |
Experimental Protocols
General Protocol for the Deoxygenation of Sulfoxides using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sulfoxide
-
This compound (1.5 - 2.0 equivalents)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfoxide (1.0 mmol) and this compound (1.5 - 2.0 mmol).
-
Add anhydrous acetonitrile (10-20 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The insoluble this compound and its oxidation products will precipitate out of the solution.
-
Separate the solid material by vacuum filtration, washing the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfide.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the deoxygenation of a sulfoxide by this compound. The reaction likely proceeds through a concerted or stepwise oxygen transfer from the sulfur atom of the sulfoxide to the pyridine (B92270) ring system, which is capable of being oxidized.
Caption: Plausible mechanism for sulfoxide deoxygenation.
Experimental Workflow
The following diagram outlines the general workflow for the deoxygenation of sulfoxides using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dihydroxypyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2,6-dihydroxypyridine (B1200036), a crucial intermediate in various chemical and pharmaceutical applications. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you navigate challenges and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the popular method of converting 2,6-dichloropyridine (B45657).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: The base (e.g., potassium tert-butoxide) may have degraded due to moisture exposure. 2. Insufficient Reaction Temperature: The reaction may not have reached the required activation energy. 3. Poor Quality Starting Material: Impurities in the 2,6-dichloropyridine can inhibit the reaction. | 1. Reagent Quality: Use freshly opened or properly stored base. Consider using a stronger base or a phase-transfer catalyst to enhance reactivity. 2. Temperature Control: Ensure the reaction mixture reaches and maintains the optimal temperature (typically reflux). Use a high-boiling point solvent like mesitylene (B46885) to achieve higher temperatures.[1] 3. Starting Material Purity: Verify the purity of the 2,6-dichloropyridine by techniques like NMR or GC-MS before starting the reaction. |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Side Reactions: Formation of mono-substituted or other byproducts can reduce the yield of the desired product. 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] 2. Stoichiometry and Temperature Control: Carefully control the stoichiometry of the reactants. A slight excess of the base can sometimes improve conversion.[1] Lowering the reaction temperature might reduce the formation of certain byproducts, though this could also slow down the desired reaction. 3. Optimized Workup: During aqueous washes, ensure the pH is controlled to minimize the solubility of the product in the aqueous layer. Use an appropriate solvent for extraction. |
| Formation of Colored Impurities | 1. Oxidation: The dihydroxypyridine product can be susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Side Reactions: Complex side reactions can lead to the formation of colored polymeric materials. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 2. Purification: Use activated charcoal during recrystallization to remove colored impurities. Column chromatography can also be effective in separating these impurities. |
| Difficulty in Product Purification | 1. Tautomerism: this compound exists in tautomeric forms, which can affect its solubility and chromatographic behavior. 2. Similar Polarity of Byproducts: Byproducts may have similar polarity to the desired product, making separation by chromatography challenging. | 1. Solvent Selection for Recrystallization: Carefully select the recrystallization solvent. Methanol has been reported to be a suitable solvent for growing crystals of this compound.[1] 2. Chromatographic Conditions: For column chromatography, experiment with different solvent systems and stationary phases to achieve better separation. Adding a small amount of acid or base to the eluent can sometimes improve the separation of tautomeric compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The synthesis from 2,6-dichloropyridine is a widely used and often efficient method.[1] This two-step process involves the formation of a diether intermediate followed by hydrolysis to yield this compound. Another notable method involves the microbial degradation of nicotine, where this compound is a key intermediate.[3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material (e.g., 2,6-dichloropyridine) and the appearance of the product.[2] Developing a suitable TLC solvent system before starting the reaction is recommended.
Q3: What are the key safety precautions to consider during the synthesis?
Many reagents used in pyridine (B92270) synthesis are hazardous. For instance, 2,6-dichloropyridine is toxic.[4] Bases like potassium tert-butoxide are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle reagents with care.
Q4: How does the tautomerism of this compound affect the synthesis and purification?
This compound can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being a major contributor. This can influence its physical properties, such as solubility and melting point, which is important for purification by recrystallization. The tautomeric equilibrium can be solvent-dependent, which might affect the choice of solvent for both the reaction and purification.
Q5: Can I use other starting materials besides 2,6-dichloropyridine?
Yes, other synthetic routes exist. For example, this compound can be synthesized from pyridine-2,6-dicarboxylic acid. This involves the conversion of the dicarboxylic acid to the corresponding di-acid chloride, followed by reaction with an amine and subsequent hydrolysis.
Experimental Protocols
Synthesis of this compound from 2,6-Dichloropyridine[1]
This protocol is adapted from a literature procedure and involves a two-step reaction.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Reagent Addition: To this solution, add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red is typically observed.
-
Workup: After 18 hours, allow the solution to cool to room temperature. Wash the reaction mixture with water (3 x 20 mL). Collect the organic layer and dry it over anhydrous sodium sulfate. This crude 2,6-di-tert-butoxypyridine is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Transfer the crude solution of 2,6-di-tert-butoxypyridine to a 20 mL scintillation vial.
-
Reagent Addition: Add formic acid (1.00 mL, 17.8 mmol).
-
Reaction Conditions: Stir the bi-layered solution vigorously in the air for 18 hours. A solid precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and dry it under vacuum. The reported yield for this two-step process is approximately 17%.[1] The product can be further purified by recrystallization from methanol.
Quantitative Data
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Nucleophilic Substitution | 2,6-Dichloropyridine | Potassium tert-butoxide, Formic Acid | ~17% (over 2 steps) | Not explicitly stated, but characterization by NMR and IR was performed. | [1] |
| Oxidation | 2,6-Dimethylpyridine | Oxygen, Potassium tert-butoxide, 18-crown-6 | 69% (for Pyridine-2,6-dicarboxylic acid) | Not specified | [5] |
| Grignard Reaction | 2,6-Dichloropyridine | Magnesium, Carbon dioxide | 94.5% (for Pyridine-2,6-dicarboxylic acid) | 97% | [5] |
Visualizations
Experimental Workflow: Synthesis from 2,6-Dichloropyridine
Reaction Mechanism: Nucleophilic Aromatic Substitution
Tautomeric Forms of this compound
References
Technical Support Center: Purification of Crude 2,6-Dihydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-dihydroxypyridine (B1200036).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, reagents, and side-products. For instance, if synthesized from 2,6-dichloropyridine, residual starting material or mono-substituted intermediates could be present.[1] Water is also a frequent impurity as pyridine (B92270) derivatives can be hygroscopic.[2] Discoloration (typically yellow to brown) often indicates the presence of oxidation or degradation byproducts.[3]
Q2: Which purification technique is best for my crude this compound?
A2: The optimal method depends on the physicochemical properties of your product and the nature of the impurities.[3]
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Recrystallization is excellent for obtaining high-purity crystalline solids if a suitable solvent is found. It is effective at removing impurities with different solubility profiles.
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Acid-Base Extraction is highly effective for separating the amphoteric this compound from non-acidic or non-basic impurities.[4][5]
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Column Chromatography is suitable for separating compounds with different polarities, especially when impurities are structurally similar to the product.[6]
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Sublimation is a good option for volatile solids and can yield very high-purity crystals, as it effectively removes non-volatile impurities.[7][8]
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purity. Given the polar nature of this compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) with a mobile phase consisting of a mixture like chloroform/methanol or ethyl acetate (B1210297)/hexane (B92381) would be a good starting point.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column or Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be employed to assess purity and identify contaminants.[2][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Predominant Tautomeric Form | Notes |
| Water | 41 g/L[9][10] | Hydroxypyridone[9][11] | Favorable hydrogen bonding interactions enhance solubility. |
| Ethanol (B145695) | Good[11] | Hydroxypyridone[9][11] | A common solvent for recrystallization. |
| Dimethyl Sulfoxide (DMSO) | High[11] | Hydroxypyridone[9][11] | High polarity stabilizes the hydroxypyridone form. |
| Dioxane | Limited[11] | Glutaconimide[11] | Reduced solubility in less polar environments. |
| Chloroform | Poor[11] | Glutaconimide[11] | Minimal hydrogen bonding leads to poor solubility. |
Table 2: Comparison of Common Purification Techniques
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction | Sublimation |
| Principle | Differential solubility | Differential adsorption | Differential solubility in acidic/basic aqueous solutions | Differential vapor pressure |
| Best For | Removing impurities with different solubility; obtaining high-purity crystalline solids. | Separating complex mixtures and closely related impurities. | Removing neutral or exclusively acidic/basic impurities. | Removing non-volatile impurities from a thermally stable, volatile solid.[7] |
| Purity Achievable | Often high (>98%) for crystalline solids.[6] | Can be very high (>99%).[6] | Good for initial cleanup; purity depends on impurity nature. | Can be very high, yields pure crystals.[7] |
| Typical Recovery | Can be high (>80%) if optimized.[6] | Variable, depends on loading and separation efficiency. | Generally high, but emulsions can cause loss.[3] | Can be high, but material loss is possible on a small scale.[8] |
| Key Challenge | Finding a suitable solvent; "oiling out".[6] | Strong interaction with silica gel; peak tailing.[3] | Emulsion formation; product solubility in the aqueous layer.[3] | Compound must be thermally stable and have sufficient vapor pressure.[8] |
Troubleshooting Guides
Recrystallization Issues
Problem: The product "oils out" instead of crystallizing.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the solute (190-191°C for this compound), or the solution is supersaturated.[6][10]
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Solution:
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Reheat the solution to dissolve the oil, adding a small amount of extra solvent if necessary.
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Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.
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Consider a different solvent or a mixed-solvent system with a lower boiling point.[6]
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Problem: Poor recovery of the purified product.
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Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[6]
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Solution:
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Excessive Solvent: Evaporate some of the solvent and try to recrystallize again.[6]
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Premature Crystallization: Ensure the filtration apparatus (funnel, flask) is pre-heated before performing a hot filtration.
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Incomplete Crystallization: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
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Problem: The final product is still colored.
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Possible Cause: Colored impurities remain dissolved in the solvent and co-precipitate with the product.
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Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
Column Chromatography Issues
Problem: The product is streaking or tailing on a silica gel column.
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Possible Cause: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[3][12]
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Solution:
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Deactivate Silica Gel: Add a small amount of a competing base, like triethylamine (B128534) (0.5-1%), to the eluent.[3][6]
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Use a Different Stationary Phase: A more neutral or basic stationary phase like alumina (Al₂O₃) is often a better choice for purifying pyridine derivatives.[6]
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Problem: Poor separation of the product from impurities.
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Possible Cause: The polarity of the eluent is not optimal.
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Solution: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane or chloroform/methanol) and use TLC to identify the eluent system that provides the best separation (target Rf for the product is typically 0.2-0.4).[12] Gradient elution can also be effective.[12]
Acid-Base Extraction Issues
Problem: An emulsion forms at the interface between the organic and aqueous layers.
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Possible Cause: Vigorous shaking or high concentration of dissolved species.
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Solution:
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Allow the separatory funnel to stand for a longer period.
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Gently swirl the funnel instead of shaking vigorously.
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Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
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Problem: Low recovery of the product after extraction.
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Possible Cause: this compound has some solubility in water (41 g/L), and its salt form may be highly water-soluble.[9][10] Incomplete protonation or deprotonation.
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Solution:
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Perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize recovery from the aqueous layer.[3]
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Ensure the pH of the aqueous layer is sufficiently acidic or basic to fully form the salt or the neutral species. Check the pH with litmus (B1172312) paper.[5]
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Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.[13]
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Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.[13]
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Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]
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Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until it becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[14]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Neutral Alumina
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Column Packing: Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow the solvent to drain until it is level with the top of the stationary phase.[6]
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of alumina, evaporate the solvent, and carefully add the dry powder to the top of the column.[6]
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Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.[6]
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
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Base Extraction: Transfer the organic solution to a separatory funnel. Add a 1 M aqueous NaOH solution. Shake the funnel, venting frequently, and allow the layers to separate. The deprotonated this compound salt will move to the aqueous layer. Drain the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.[5]
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Neutralization & Isolation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify the solution by adding 6 M HCl until the pH is acidic (check with litmus paper). The neutral this compound will precipitate out of the solution.[15]
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Collection: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[15]
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Organic Layer Wash: The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate any neutral impurities.
Protocol 4: Purification by Sublimation
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Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure a proper seal.[7]
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Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A high vacuum will lower the temperature required for sublimation.[8]
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Heating: Gently heat the bottom of the apparatus using an oil bath or heating mantle. The solid should turn directly into a gas (sublime) without melting.[7]
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Deposition: The gaseous this compound will travel to the cold finger, where it will deposit as pure crystals.[7]
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Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air. Carefully remove the cold finger and scrape off the purified crystalline product.
Visualizations
Caption: A decision workflow for selecting a primary purification technique.
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for column chromatography issues.
Caption: Logical workflow for purification via acid-base extraction.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. innovation.world [innovation.world]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. This compound|CAS 626-06-2|For Research [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Buy this compound | 626-06-2 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. amherst.edu [amherst.edu]
Technical Support Center: Synthesis of 2,6-Dihydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxypyridine (B1200036). The information provided addresses common issues, particularly the formation of byproducts, and offers guidance on prevention and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and well-documented method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine (B45657).[1] The first step is a nucleophilic aromatic substitution reaction with potassium tert-butoxide to form the intermediate, 2,6-di-tert-butoxypyridine. This intermediate is then subjected to acidic hydrolysis to yield the final product, this compound.[1]
Q2: What are the most common byproducts encountered in the synthesis of this compound via the 2,6-dichloropyridine route?
The primary byproducts in this synthesis can be categorized by the step in which they are formed:
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Step 1 (Alkylation):
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2-Chloro-6-tert-butoxypyridine: This is a product of incomplete reaction where only one of the chloro groups has been substituted by the tert-butoxide.
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Unreacted 2,6-Dichloropyridine: Residual starting material can be carried over to the next step if the reaction does not go to completion.
-
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Step 2 (Hydrolysis):
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2-tert-Butoxy-6-hydroxypyridine: This is the most common byproduct in the hydrolysis step and results from incomplete removal of the tert-butyl protecting groups.
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Q3: I am observing a low yield in the first step (formation of 2,6-di-tert-butoxypyridine). What are the potential causes?
Low yields in the synthesis of 2,6-di-tert-butoxypyridine can be attributed to several factors:
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Purity of Reagents: The purity of both 2,6-dichloropyridine and potassium tert-butoxide is crucial. Impurities can lead to side reactions and lower the yield.
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Reaction Conditions: Suboptimal reaction temperature or time can result in incomplete conversion. The reaction typically requires elevated temperatures (refluxing in a solvent like mesitylene) for an extended period to ensure complete substitution.[1]
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Moisture: Potassium tert-butoxide is highly sensitive to moisture. The presence of water in the reaction mixture will consume the base and reduce its effectiveness. It is essential to use anhydrous solvents and maintain an inert atmosphere (e.g., under nitrogen).
Q4: How can I minimize the formation of 2-tert-butoxy-6-hydroxypyridine during the hydrolysis step?
The formation of this mono-protected intermediate is a common issue arising from incomplete hydrolysis. To minimize its formation, consider the following:
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Acid Concentration and Reaction Time: Ensure that a sufficient concentration of a strong acid (e.g., formic acid or hydrochloric acid) is used and that the reaction is allowed to proceed for an adequate amount of time to ensure complete cleavage of both tert-butyl ethers.
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Temperature: Gently heating the reaction mixture can facilitate the hydrolysis. However, excessive heat should be avoided to prevent potential degradation of the desired product.
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Monitoring the Reaction: The progress of the hydrolysis can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting material (2,6-di-tert-butoxypyridine) and the intermediate (2-tert-butoxy-6-hydroxypyridine).
Troubleshooting Guides
Issue 1: Presence of Chlorine-Containing Impurities in the Final Product
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Problem: Your final this compound product shows contamination with chlorinated species when analyzed by techniques like mass spectrometry or elemental analysis.
-
Potential Cause: This indicates that the first step of the synthesis (the reaction of 2,6-dichloropyridine with potassium tert-butoxide) was incomplete. Unreacted 2,6-dichloropyridine or the mono-substituted intermediate, 2-chloro-6-tert-butoxypyridine, was carried over and may have been partially hydrolyzed to 2-chloro-6-hydroxypyridine.
-
Troubleshooting Steps:
-
Optimize the First Reaction:
-
Increase the molar excess of potassium tert-butoxide to drive the reaction to completion.
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Extend the reaction time and ensure the reaction temperature is maintained at reflux.[1]
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Ensure all reagents and solvents are anhydrous.
-
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Purification of the Intermediate: Before proceeding to the hydrolysis step, purify the crude 2,6-di-tert-butoxypyridine intermediate by column chromatography to remove any unreacted starting material and mono-substituted byproduct.
-
Issue 2: Final Product is a Mixture of this compound and 2-tert-Butoxy-6-hydroxypyridine
-
Problem: Spectroscopic analysis (e.g., NMR) of your final product indicates the presence of the mono-protected byproduct, 2-tert-butoxy-6-hydroxypyridine.
-
Potential Cause: Incomplete hydrolysis of the 2,6-di-tert-butoxypyridine intermediate.
-
Troubleshooting Steps:
-
Re-subject to Hydrolysis: Dissolve the impure product in a suitable solvent and re-treat it with a strong acid (e.g., formic or hydrochloric acid).
-
Optimize Hydrolysis Conditions:
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Increase the concentration of the acid.
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Increase the reaction time.
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Gently heat the reaction mixture while monitoring for the disappearance of the byproduct by TLC or HPLC.
-
-
Purification: If the byproduct is present in small amounts, it can often be removed from the final product by recrystallization from a suitable solvent.
-
Experimental Protocols
Synthesis of 2,6-di-tert-butoxypyridine
A representative procedure involves charging a round-bottom flask with 2,6-dichloropyridine and an anhydrous solvent such as mesitylene.[1] To this solution, potassium tert-butoxide is added, and the mixture is refluxed under a nitrogen atmosphere for approximately 18 hours.[1] After cooling, the reaction mixture is washed with water, and the organic layer containing the crude product is collected and dried.[1] This crude product can be used directly in the next step or purified by column chromatography.[1]
Hydrolysis of 2,6-di-tert-butoxypyridine
The crude 2,6-di-tert-butoxypyridine is treated with an acid, such as formic acid.[1] The mixture is stirred vigorously, often for several hours, to facilitate the cleavage of the tert-butyl ethers. The this compound product, which is often insoluble in the reaction mixture, precipitates out and can be collected by filtration.[1]
Data Presentation
Table 1: Common Byproducts and Their Origin
| Byproduct Name | Chemical Structure | Step of Formation | Reason for Formation |
| 2-Chloro-6-tert-butoxypyridine | Cl-Py-O-tBu | Step 1: Alkylation | Incomplete substitution of dichloropyridine |
| 2,6-Dichloropyridine | Cl-Py-Cl | Step 1: Alkylation | Unreacted starting material |
| 2-tert-Butoxy-6-hydroxypyridine | tBu-O-Py-OH | Step 2: Hydrolysis | Incomplete hydrolysis of the di-tert-butoxy intermediate |
Visualizations
Caption: Workflow of this compound synthesis and points of byproduct formation.
Caption: Logical workflow for troubleshooting common byproducts in the synthesis.
References
Stability of 2,6-dihydroxypyridine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-dihydroxypyridine (B1200036) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent used. The molecule exists in multiple tautomeric forms, and the equilibrium between these forms is solvent-dependent.[1][2] The predominant tautomer in polar solvents like water and ethanol (B145695) is the 6-hydroxy-2(1H)-pyridone form.[1] This tautomeric equilibrium plays a significant role in its reactivity and degradation pathways.
Q2: How does this compound behave under acidic conditions?
A2: While specific kinetic data is not extensively available in the literature, pyridinols, in general, can be susceptible to acid-catalyzed reactions. Depending on the concentration of the acid and the temperature, protonation of the ring nitrogen can occur, potentially making the pyridine (B92270) ring more susceptible to nucleophilic attack by water, which could lead to ring-opening or other degradation pathways over time.
Q3: Is this compound stable in basic solutions?
A3: Basic conditions can deprotonate the hydroxyl groups, forming a phenoxide-like anion which can alter the electron density of the pyridine ring. This may increase its susceptibility to oxidative degradation or other base-catalyzed reactions. Similar pyridine derivatives have shown instability in alkaline environments.
Q4: What are the potential degradation products of this compound?
A4: Enzymatic degradation studies have shown that this compound can be hydroxylated to form 2,3,6-trihydroxypyridine.[1][3] While chemical degradation pathways may differ, this suggests that the pyridine ring is susceptible to oxidation. Under harsh acidic or basic conditions, ring-opening could potentially occur, leading to various aliphatic amine and carboxylic acid derivatives, although specific products of chemical degradation are not well-documented in the literature.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This allows for the separation and quantification of the intact this compound from its potential degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram during stability studies. | Degradation of this compound. | 1. Confirm the identity of the new peaks using LC-MS to determine their mass-to-charge ratio. 2. Compare the retention times with those of known potential degradation products, if standards are available. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the retention times match. |
| Loss of this compound concentration over time in solution. | Instability under the storage or experimental conditions (pH, temperature, light exposure). | 1. Review the pH and temperature of your solution. Consider buffering the solution if pH stability is a concern. 2. Store solutions protected from light, especially if photostability has not been established. 3. Analyze samples at regular intervals to determine the rate of degradation and establish a stable window for your experiments. |
| Color change observed in the this compound solution. | Formation of colored degradation products or impurities. | 1. Analyze the solution by UV-Vis spectrophotometry to check for new absorption maxima. 2. Use HPLC-DAD (Diode Array Detector) to obtain the UV spectrum of the colored species. 3. Attempt to isolate and identify the colored component using preparative HPLC followed by NMR and MS analysis. |
Quantitative Data Summary
The following table provides illustrative data from a hypothetical forced degradation study on this compound to demonstrate the expected trends in stability under various stress conditions. The degradation percentages are indicative and will vary based on the exact experimental parameters.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradation Products Observed |
| 0.1 M HCl | 24 h | 60 °C | 5 - 15% | Minor peaks in HPLC, potential for hydroxylated species or ring-opened products. |
| 0.1 M NaOH | 24 h | 60 °C | 10 - 25% | Multiple degradation peaks, potential for oxidative and ring-opened products. |
| 3% H₂O₂ | 24 h | 25 °C | 15 - 30% | Significant formation of a major degradation product, likely 2,3,6-trihydroxypyridine. |
| Thermal (Solid) | 48 h | 80 °C | < 2% | Minimal degradation observed. |
| Photostability (Solution) | 24 h | 25 °C | 5 - 10% | Formation of minor degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of 1 M NaOH before HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an appropriate amount of 1 M HCl before HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points.
5. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in the HPLC mobile phase to a known concentration, and analyze.
6. Photostability (Solution):
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to a photostability chamber with a light source providing both UV and visible light.
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Withdraw samples from both the exposed and control solutions at various time points.
7. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL.
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting 1H NMR Spectra of 2,6-Dihydroxypyridine
Welcome to the technical support center for the analysis of 2,6-dihydroxypyridine (B1200036) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the acquisition and interpretation of 1H Nuclear Magnetic Resonance (NMR) spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound is complex and doesn't show the expected simple pattern. What is happening?
A1: The complexity of the 1H NMR spectrum of this compound arises from the presence of multiple tautomers in solution. This compound can exist in equilibrium between three main forms: the dihydroxy form, the keto-enol form (6-hydroxy-1H-pyridin-2-one), and the diketo form. The predominant tautomer, and thus the appearance of the spectrum, is highly dependent on the solvent used. In polar aprotic solvents like DMSO-d6, the 6-hydroxy-1H-pyridin-2-one tautomer is generally favored[1].
Q2: I see more peaks than expected in my 1H NMR spectrum. How can I identify them?
A2: Unexpected peaks in your spectrum can be due to several factors:
-
Tautomers: As mentioned in Q1, different tautomers will give rise to distinct sets of peaks.
-
Impurities: Common impurities include residual solvents from synthesis or purification (e.g., acetone, diethyl ether, methylene (B1212753) chloride) and water[2]. Pyridine (B92270) and its derivatives are often hygroscopic and can readily absorb atmospheric moisture.
-
Incomplete Deuteration of Solvent: Residual protons in the deuterated solvent will appear in the spectrum. For example, residual DMSO-d5 in DMSO-d6 typically appears as a pentet around 2.50 ppm.
To identify exchangeable protons like those from water or the OH and NH groups of this compound, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.
Q3: The peaks in my spectrum are broad. What are the possible causes and solutions?
A3: Broad peaks in an 1H NMR spectrum can be caused by several factors:
-
Chemical Exchange: The interconversion between tautomers can be on a timescale that is intermediate on the NMR timescale, leading to broadened signals. Running the spectrum at different temperatures can sometimes sharpen these peaks.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.
-
Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube[3].
-
High Concentration: Highly concentrated samples can be viscous, leading to broader lines. Try diluting your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant peak broadening. Ensure your glassware is clean and your sample is pure.
Q4: What are the expected chemical shifts and coupling patterns for the major tautomer of this compound?
A4: In the predominant 6-hydroxy-1H-pyridin-2-one tautomer, you would expect to see signals for the three protons on the pyridine ring and the N-H proton. A recent study reported the following 1H NMR data for this tautomer[4]:
-
A broad singlet for the N-H proton around δ = 11.47 ppm.
-
A triplet for one of the aromatic protons at δ = 7.68 ppm.
-
A doublet for another aromatic proton at δ = 6.91 ppm.
-
A doublet for the third aromatic proton at δ = 6.60 ppm.
The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Troubleshooting Guides
Guide 1: Distinguishing Tautomers
The key to troubleshooting the 1H NMR of this compound is understanding its tautomerism. The following diagram illustrates the equilibrium.
-
Action: To identify which tautomer is present, compare your spectrum to literature data for similar pyridone systems. The chemical shifts of the ring protons are particularly informative. Protons on a more aromatic ring (dihydroxy form) will have different chemical shifts compared to the less aromatic keto-enol or non-aromatic diketo forms.
-
Tip: Changing the solvent can shift the equilibrium. For example, polar protic solvents may favor the dihydroxy form through hydrogen bonding, while nonpolar solvents might favor less polar tautomers.
Guide 2: Identifying Common Impurities
The following table summarizes the approximate 1H NMR chemical shifts of common laboratory solvents and water in DMSO-d6.
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Water | ~3.33 | Broad Singlet |
| Acetone | 2.09 | Singlet |
| Methylene Chloride | 5.76 | Singlet |
| Diethyl Ether | 3.39 (q), 1.04 (t) | Quartet, Triplet |
| Residual DMSO-d5 | 2.50 | Pentet |
Data sourced from publicly available information.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). Gently sonicate or vortex if necessary to ensure complete dissolution.
-
Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[3].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Following Protocol 1, acquire a standard 1H NMR spectrum of your this compound sample.
-
Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second 1H NMR spectrum using the same parameters as the initial acquisition.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (OH, NH, and H₂O) will have either disappeared or their intensity will be significantly reduced in the second spectrum.
Quantitative Data Summary
The following table summarizes the reported 1H NMR data for the 6-hydroxy-1H-pyridin-2-one tautomer of this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 11.47 | Broad Singlet |
| Ring Proton 1 | 7.68 | Triplet |
| Ring Proton 2 | 6.91 | Doublet |
| Ring Proton 3 | 6.60 | Doublet |
Data from a synthesis of 6-hydroxy-1,2-dihydropyridin-2-one[4]. The specific solvent was not deuterated in this reference, so shifts in a deuterated solvent may vary slightly.
Signaling Pathways and Workflows
References
- 1. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Technical Support Center: Synthesis of 2,6-Dihydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dihydroxypyridine (B1200036), a valuable intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include the Guareschi-Thorpe reaction, the hydrolysis of 2,6-disubstituted pyridines (such as 2,6-diaminopyridine (B39239) or 2,6-dichloropyridine), and biological synthesis from nicotine (B1678760) degradation.
Q2: Which synthesis method generally provides the highest yield?
A2: An advanced version of the Guareschi-Thorpe reaction, utilizing ammonium (B1175870) carbonate in an aqueous medium, has been reported to provide high to excellent yields for substituted 2,6-dihydroxypyridines, with yields up to 96% for some derivatives.[1][2][3] While a specific protocol for the unsubstituted this compound with this high yield is not explicitly detailed in the literature, it represents the most promising route for achieving high efficiency.
Q3: What are the main tautomeric forms of this compound, and how does this affect its characterization?
A3: this compound can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being the most common in solvents like ethanol (B145695), water, and DMSO.[4] This is important for spectroscopic analysis, as the proton and carbon environments will differ between tautomers. For example, the 1H NMR spectrum of the pyridone tautomer will show an N-H proton signal.[5]
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, partially reacted intermediates, and side products from competing reactions. For instance, in the Guareschi-Thorpe synthesis, side reactions can arise from the self-condensation of the β-keto ester. In syntheses starting from substituted pyridines, incomplete substitution or hydrolysis can lead to impurities. Residual solvents and water are also common, as pyridine (B92270) compounds can be hygroscopic.[6]
Q5: How can I best purify crude this compound?
A5: Recrystallization is a highly effective method for purifying solid this compound. A mixed-solvent system, such as dissolving the crude product in a "good" solvent and then adding a "poor" solvent to induce crystallization, can be effective.[7] If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[7] For volatile derivatives, distillation is an option, and for complex mixtures, column chromatography can be employed, though tailing on silica (B1680970) gel may occur due to the basic nature of the pyridine ring.[8]
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Reported Yield |
| Advanced Guareschi-Thorpe Reaction | Ethyl Cyanoacetate (B8463686), Ethyl Acetoacetate (B1235776) | Ammonium Carbonate | Water:Ethanol (1:1) | 4 hours | 80°C | Up to 96% (for substituted derivatives)[2] |
| Synthesis from 2,6-Dichloropyridine (B45657) | 2,6-Dichloropyridine | 1. Potassium tert-butoxide 2. Formic Acid | 1. Mesitylene 2. Formic Acid | 1. 18 hours 2. 18 hours | 1. Reflux 2. Room Temperature | ~17% (over 2 steps)[5] |
| Hydrolysis of 2,6-Diaminopyridine | 2,6-Diaminopyridine | Acid (e.g., HCl) or Base (e.g., NaOH) | Water | Variable | Elevated Temperatures | Yield data not consistently reported, requires optimization. |
Experimental Protocols
Method 1: High-Yield Synthesis via Advanced Guareschi-Thorpe Reaction (Proposed for Unsubstituted Product)
This protocol is an adaptation of the high-yield synthesis of substituted 2,6-dihydroxypyridines.[1][2][3]
Materials:
-
Ethyl cyanoacetate
-
Ethyl acetoacetate
-
Ammonium carbonate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 (v/v) mixture of deionized water and ethanol (2 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Method 2: Synthesis from 2,6-Dichloropyridine
This protocol is based on a reported synthesis with a lower yield.[5]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, charge 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This crude solution is used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the crude solution from Step 1 in a 20 mL scintillation vial, add formic acid (1.00 mL, 17.8 mmol).
-
Stir the bi-layered solution vigorously in the air for 18 hours. A solid precipitate should form.
-
Collect the solid by vacuum filtration and dry it under vacuum to yield this compound.
Troubleshooting Guides
Troubleshooting Low Yield in Guareschi-Thorpe Synthesis
Caption: Troubleshooting logic for low yield in the Guareschi-Thorpe synthesis.
General Troubleshooting for this compound Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | - Inactive reagents or catalyst.- Incorrect reaction temperature or time.- Presence of impurities in starting materials. | - Use fresh, high-purity starting materials and reagents.- Optimize reaction temperature and time based on literature and TLC monitoring.- Ensure starting materials are free from contaminants that could inhibit the reaction. |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants.- In the Guareschi-Thorpe reaction, self-condensation of the β-keto ester can occur. | - Lower the reaction temperature and monitor the reaction closely.- Carefully control the molar ratios of the reactants.- In the Guareschi-Thorpe reaction, ensure the efficient formation of the initial adduct to minimize self-condensation. |
| Difficulty in Product Isolation | - The product is highly soluble in the reaction solvent.- The product has oiled out instead of crystallizing.- Incomplete precipitation. | - If the product is soluble, try removing the solvent under reduced pressure and then attempt purification.- For oils, try triturating with a non-polar solvent to induce solidification.- Cool the solution in an ice bath to maximize crystal formation. |
| Purified Product is Colored | - Presence of highly conjugated impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[7] |
Experimental Workflow Diagrams
Guareschi-Thorpe Synthesis Workflow
Caption: Experimental workflow for the Guareschi-Thorpe synthesis of this compound.
Purification Workflow: Recrystallization
Caption: General purification workflow for this compound by recrystallization.
References
- 1. Guareschi-Thorpe Condensation [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
Identifying and removing impurities from 2,6-dihydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2,6-dihydroxypyridine (B1200036).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound often stem from its synthetic route or degradation. Common impurities can include:
-
Unreacted Starting Materials: If synthesized from 2,6-dichloropyridine, residual amounts of this starting material may be present.[1]
-
Reaction Intermediates: The synthesis involving potassium tert-butoxide may leave traces of the intermediate, 2,6-di-tert-butoxypyridine.[1]
-
Reagents: Residual potassium tert-butoxide or other bases used in the synthesis can be a source of inorganic impurities.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., mesitylene, methanol, ethanol, water) are common.[1]
-
Degradation Products: this compound can be susceptible to oxidation, leading to the formation of colored byproducts, such as 2,3,6-trihydroxypyridine.[2]
-
Isomeric Impurities: Depending on the synthetic pathway, other dihydroxypyridine isomers could be present.
Q2: My this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration typically indicates the presence of oxidized species or other conjugated impurities.[3] To address this, recrystallization with the aid of activated charcoal is often effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: Which purification technique is most suitable for this compound?
A3: The best purification method depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product. Water or ethanol-water mixtures are commonly used solvents.[4][5]
-
Sublimation can be an excellent method for obtaining very high purity material, especially for removing non-volatile impurities.[6]
-
Column Chromatography is useful for separating this compound from impurities with different polarities, particularly when dealing with a complex mixture of byproducts.[7]
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integration of impurity peaks to the product peaks.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying impurities. A reversed-phase C18 column with a methanol/water mobile phase is a good starting point.[10][11][12]
-
Mass Spectrometry (MS): MS can help identify impurities by their mass-to-charge ratio.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solution is too concentrated, or cooling is too rapid. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a different solvent or solvent system.[13] |
| No crystals form upon cooling. | The solution is not saturated. | Reduce the volume of the solvent by gentle heating and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound.[14] |
| Low recovery of purified product. | Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration.[15] |
| Product is still colored after recrystallization. | Colored impurities were not fully removed. | Add a small amount of activated charcoal to the hot solution before filtration. Perform a second recrystallization.[13] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | The chosen eluent system is not optimal. The column was overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that gives good separation. Use a larger column or load less crude material. A general guideline is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.[7] |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[7] |
| Peak tailing for the product. | This compound is interacting with acidic silanol (B1196071) groups on the silica gel. | Use a more neutral stationary phase like alumina. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[7] |
Analytical Troubleshooting (NMR & HPLC)
| Problem | Possible Cause | Suggested Solution |
| Broad peak in ¹H NMR spectrum. | Presence of water (hygroscopic nature of pyridines). | This is a common occurrence. The peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the water peak to shift or disappear.[8] |
| Unexpected peaks in the aromatic region of the ¹H NMR spectrum. | Residual aromatic starting materials (e.g., 2,6-dichloropyridine) or isomeric impurities. | Compare the chemical shifts and coupling patterns with known spectra of potential impurities.[16] |
| Multiple peaks in the HPLC chromatogram. | Presence of various impurities. | Use a gradient elution method to improve separation. Collect fractions and analyze them by MS to identify the impurities.[10] |
| Inconsistent retention time in HPLC. | Changes in mobile phase composition, flow rate, or column temperature. | Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow. Use a column oven to maintain a constant temperature.[11] |
Purity Data Comparison
The following table provides a general overview of the expected purity levels for this compound after different purification methods. Actual results will vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Notes |
| Single Recrystallization | > 98% | Effective for removing small amounts of impurities. |
| Recrystallization with Charcoal | > 99% | Recommended for removing colored impurities. |
| Column Chromatography | > 99% | Ideal for complex mixtures with impurities of varying polarities.[5] |
| Sublimation | > 99.5% | Can yield very high purity material by removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Protocol 2: Purification by Sublimation
Objective: To obtain high-purity this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum source
-
Heating mantle or oil bath
-
Cold finger or condenser
Procedure:
-
Apparatus Setup: Assemble the sublimation apparatus. Ensure all joints are properly sealed.
-
Sample Loading: Place the crude this compound at the bottom of the sublimation apparatus.
-
Vacuum Application: Attach the apparatus to a high-vacuum line and evacuate the system.
-
Cooling: Start the flow of coolant through the cold finger or condenser.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.
-
Collection: The purified this compound will deposit as crystals on the cold surface.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully scrape the purified crystals from the cold finger.[6]
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Scale-Up of 2,6-Dihydroxypyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2,6-dihydroxypyridine (B1200036) synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound synthesis, categorized by the synthetic route.
Route 1: Hydrolysis of 2,6-Dichloropyridine (B45657)
This common laboratory and potential industrial route involves the hydrolysis of 2,6-dichloropyridine. While effective at a small scale, scaling up can present several challenges.
Common Issues and Troubleshooting
| Issue Code | Problem | Potential Causes | Recommended Actions |
| HYD-001 | Decreased Yield | - Inefficient heat transfer leading to localized overheating and degradation. - Poor mixing resulting in incomplete reaction. - Sub-optimal reaction time for the larger scale. | - Implement a reactor with better temperature control (e.g., jacketed reactor). - Improve agitation to ensure uniform heat and mass distribution. - Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time at scale. |
| HYD-002 | Increased Impurity Profile | - Formation of mono-hydrolyzed intermediate (2-chloro-6-hydroxypyridine). - Overheating causing decomposition or side reactions. - Incomplete reaction leaving unreacted starting material. | - Optimize the stoichiometry of the hydrolyzing agent. - Ensure precise temperature control. - Extend reaction time based on in-process monitoring to ensure full conversion. |
| HYD-003 | Difficult Product Isolation | - Changes in crystal morphology at larger volumes. - Co-precipitation of inorganic salts. | - Optimize crystallization conditions (e.g., cooling rate, solvent system). - Adjust pH carefully during workup to prevent salt precipitation with the product. - Consider alternative purification methods like column chromatography with a suitable stationary phase (e.g., neutral alumina) to avoid chelation issues. |
Route 2: Modified Guareschi-Thorpe Synthesis
The Guareschi-Thorpe reaction offers a pathway to substituted 2,6-dihydroxypyridines. Scaling up this multi-component reaction requires careful control of various parameters.[1][2]
Common Issues and Troubleshooting
| Issue Code | Problem | Potential Causes | Recommended Actions |
| GT-001 | Reduced Yield and Slower Reaction Rate | - Inefficient mixing of the multi-component system. - Poor heat distribution affecting reaction kinetics. - Sublimation of reagents like ammonium (B1175870) carbonate at higher temperatures.[3] | - Utilize a reactor with efficient agitation designed for multiphase reactions. - Ensure uniform heating and consider a solvent with a higher boiling point if sublimation is an issue. - In a scaled-up reaction, using a 1:1 mixture of ethanol (B145695) and water as the solvent with ammonium carbonate has been shown to be effective.[3] |
| GT-002 | Formation of Side Products | - Self-condensation of β-keto esters. - Michael addition of the enamine to the Knoevenagel condensation product before cyclization. | - Carefully control the rate of addition of reactants to minimize side reactions. - Optimize the reaction temperature; lower temperatures may favor the desired reaction pathway. |
| GT-003 | Product Precipitation and Isolation Issues | - The product often precipitates from the reaction mixture.[1] - Inconsistent particle size affecting filtration. | - Control the cooling rate to manage precipitation and crystal size. - Ensure complete precipitation by adding cold water before filtration.[1] - Wash the filtered product thoroughly to remove trapped impurities. |
Frequently Asked Questions (FAQs)
Q1: My yield of this compound drops significantly when I move from a 1L flask to a 50L reactor. What are the most likely causes?
A significant drop in yield upon scale-up is a common issue and is often multifactorial. The primary culprits are typically poor heat and mass transfer.[4] In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate or distribute heat evenly. This can lead to localized "hot spots" where the product or reactants can decompose. Similarly, inefficient mixing can result in localized high concentrations of reactants, which can favor side reactions and reduce the overall yield.
Q2: I am observing new, unidentified impurities in my scaled-up batch of this compound. How can I identify and mitigate them?
The impurity profile can change during scale-up due to longer reaction times and temperature variations.[1] To identify these new impurities, techniques like LC-MS and NMR are essential. Potential impurities could include incompletely reacted intermediates (e.g., 2-chloro-6-hydroxypyridine in the hydrolysis route) or byproducts from side reactions. Once identified, you can adjust reaction conditions such as temperature, reaction time, and stoichiometry to minimize their formation. In some cases, a change in the purification strategy, such as using a different recrystallization solvent or employing column chromatography, may be necessary.
Q3: How can I improve the filtration of my final this compound product at a larger scale?
Filtration difficulties at scale often stem from changes in crystal size and morphology. To improve filtration, focus on controlling the crystallization process. A slower, more controlled cooling rate can lead to larger, more uniform crystals that are easier to filter. Seeding the solution with a small amount of previously isolated pure product can also promote the growth of larger crystals. Additionally, ensure that the pH of the solution is optimized to prevent the co-precipitation of salts that can clog the filter.
Q4: Is it better to use a batch or continuous flow reactor for the large-scale synthesis of this compound?
For exothermic reactions, a continuous flow reactor can offer significant advantages in terms of safety and consistency.[1] Flow reactors have a much higher surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control, minimizing the risk of runaway reactions and the formation of thermal degradation byproducts. However, for reactions involving solids or precipitation, careful reactor design is necessary to avoid blockages.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Hydrolysis of 2,6-Dichloropyridine
This protocol is adapted from a reported synthesis of 6-hydroxy-1,2-dihydropyridin-2-one.[5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.00 g, 6.80 mmol) and mesitylene (B46885) (15 mL).
-
First Step: To the solution, add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red is typically observed.
-
Workup 1: After cooling to room temperature, wash the solution with water (3 x 20 mL). Collect the organic layer and dry it over sodium sulfate. This crude solution of 2,6-di-tert-butoxypyridine is used directly in the next step.
-
Second Step: Transfer the crude organic solution to a 20 mL scintillation vial and add formic acid (1.00 mL, 17.8 mmol).
-
Precipitation: Stir the bi-layered solution vigorously in the air for 18 hours, during which a solid precipitate will form.
-
Isolation: Collect the solid by filtration and dry it under a vacuum to yield this compound.
Protocol 2: Scaled-Up Guareschi-Thorpe Synthesis of a 2,6-Dihydroxy-3-cyano-4-methylpyridine
This protocol is based on a reported scale-up experiment.[1][3]
-
Reaction Setup: In a suitable reaction vessel equipped for heating and stirring, combine ethyl acetoacetate (B1235776) (20 mmol), ethyl cyanoacetate (B8463686) (20 mmol), and ammonium carbonate (40 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is expected to solidify and precipitate out of the solution upon completion.
-
Isolation: Once the reaction is complete, add cold water to the mixture to ensure complete precipitation.
-
Purification: Filter the solid product, wash it with water, and then dry it.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing degradation of 2,6-dihydroxypyridine in storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2,6-dihydroxypyridine (B1200036) during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent moisture absorption from the atmosphere.[1] For extended storage, refrigeration (e.g., 0-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis.[3]
Q2: My solid this compound has developed a yellowish or brownish tint. What does this indicate?
A2: A change in color from its typical colorless or white appearance often signifies degradation.[4] This is likely due to oxidation, a common degradation pathway for dihydroxypyridine and related compounds, which can be initiated by exposure to air (oxygen) and/or light.[5][6] It is crucial to re-analyze the purity of the material before use.
Q3: How should I prepare and store solutions of this compound?
A3: Due to the potential for hydrolysis and oxidation, it is best to prepare solutions fresh for each experiment. If a stock solution must be stored, use a degassed, anhydrous aprotic solvent. Store the solution in a tightly sealed amber vial at low temperatures (-20°C or below) to protect it from light and minimize degradation.[6][7] The tautomeric equilibrium of this compound is solvent-dependent, which may influence its stability in solution.[4]
Q4: What are the primary chemical pathways that lead to the degradation of this compound?
A4: The primary degradation pathways for this compound are oxidation and hydrolysis.[5]
-
Oxidation: The dihydroxy-substituted pyridine (B92270) ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[4][5] This can lead to the formation of products like 2,3,6-trihydroxypyridine.[4]
-
Hydrolysis: Although generally more stable than some other functional groups, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to ring-opening or other hydrolytic degradation.[5]
-
Photodegradation: Pyridine derivatives can be sensitive to light, particularly UV radiation, which can catalyze oxidative processes.[6][8]
Q5: How can I detect and quantify the degradation of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying degradation products.[9] A stability-indicating HPLC method can separate the intact this compound from its impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity, where degradation products may appear as new, often more polar, spots.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Change in physical appearance (e.g., color change from white to yellow/brown). | Oxidation due to exposure to air and/or light.[6] | 1. Confirm purity using HPLC or TLC.2. If degraded, purify the compound if possible, or use a new, pure batch.3. Review storage procedures. Ensure the container is tightly sealed, purged with inert gas, and protected from light.[2][6] |
| New spots appear on a TLC plate after storage. | Chemical degradation (e.g., oxidation, hydrolysis). Oxidation products are often more polar.[6] | 1. Quantify the level of impurity using a validated HPLC method.2. If impurity levels are unacceptable, repurify or discard the batch.3. Implement more stringent storage conditions immediately (e.g., lower temperature, inert atmosphere). |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution or solid starting material. | 1. Verify the purity of the solid compound before preparing solutions.2. Always prepare solutions fresh using high-purity, degassed solvents.3. If using a stock solution, perform a quick purity check (e.g., TLC) before each use. |
| Decrease in assay potency or unexpected reaction byproducts. | Degradation of this compound under experimental conditions (e.g., pH, temperature, presence of oxidizing agents). | 1. Prepare fresh solutions immediately before use.2. Evaluate the stability of the compound under your specific assay conditions (see Forced Degradation Study protocol below).3. Include control samples to monitor for degradation during the experiment. |
Data on Storage Stability
The following table summarizes recommended storage conditions and expected stability for this compound based on general principles for pyridine derivatives.[1][2][6][7]
| Condition | Temperature | Atmosphere | Light Condition | Expected Stability (Hypothetical) |
| Optimal Long-Term | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | >99% purity after 12 months |
| Standard Benchtop | Room Temperature (~25°C) | Air | Ambient Light | Potential for <5% degradation in 3-6 months |
| Accelerated Degradation | 40°C | Air / 75% Relative Humidity | Exposed to Light | Significant degradation expected within weeks |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
-
Preparation of Samples: Prepare several accurately weighed samples of this compound. Prepare solutions in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose individual samples to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours in a calibrated oven.
-
Photodegradation: Expose the solid compound to a calibrated light source (e.g., Xenon lamp) providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as HPLC with a UV or MS detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products formed. This data is critical for validating a stability-indicating method.[5][10]
Protocol 2: Routine Purity Assessment by HPLC
This protocol outlines a general method for routine quality control of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Visual Guides
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: A troubleshooting flowchart for addressing suspected degradation of this compound.
Caption: Primary degradation pathways for this compound under common stress factors.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. This compound 97% | CAS: 626-06-2 | AChemBlock [achemblock.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Dihydroxypyridine Impurity Profiling by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the impurity profiling of 2,6-dihydroxypyridine (B1200036) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound and its impurities.
1. Peak Shape Issues: Tailing and Fronting
Poor peak shape can compromise the accuracy and resolution of your analysis.[1][2]
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing (Asymmetrical peak with a trailing edge) | Secondary Silanol (B1196071) Interactions: Active sites on the column's stationary phase can interact with the basic analytes.[1] | - Adjust Mobile Phase pH: Operate the mobile phase at a pH that is at least 2 units away from the pKa of this compound and its impurities. - Use a Buffer: Incorporate a suitable buffer in the mobile phase to maintain a consistent pH.[1] - Employ an End-Capped Column: Use a column with end-capping to minimize exposed silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion.[1][3] | - Dilute the Sample: Reduce the concentration of the sample being injected.[3] - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Column Contamination or Void: A blocked frit or a void at the column inlet can cause peak tailing.[1] | - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Reverse Flush the Column: If permissible for your column, reverse flushing can help remove contaminants. - Replace the Column: If the problem persists, the column may need to be replaced. | |
| Peak Fronting (Asymmetrical peak with a leading edge) | Sample Overload: This is the most common cause of peak fronting.[3] | - Dilute the Sample: Decrease the concentration of the sample.[3] - Reduce Injection Volume: Inject a smaller volume. |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting. | - Prepare Sample in Mobile Phase: Whenever possible, dissolve and dilute the sample in the initial mobile phase. | |
| Low Column Temperature: In some cases, a column temperature that is too low can lead to peak fronting.[3][4] | - Increase Column Temperature: Gradually increase the column temperature to an optimal level.[4] |
2. Baseline and Retention Time Issues
A stable baseline and consistent retention times are crucial for reliable quantification.
| Symptom | Potential Cause | Troubleshooting Action |
| Baseline Drift or Noise | Impure Mobile Phase: Impurities in the solvents can cause baseline instability.[5] | - Use High-Purity Solvents: Always use HPLC or MS-grade solvents. - Prepare Fresh Mobile Phase: Make fresh mobile phase daily and degas it properly.[4] |
| Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise and pressure fluctuations.[4][5] | - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[4] - Purge the System: Purge the pump to remove any trapped air bubbles.[4] | |
| Contaminated Detector Cell: A dirty flow cell can lead to a noisy baseline. | - Clean the Detector Cell: Follow the manufacturer's instructions for cleaning the detector flow cell. | |
| Retention Time Drift | Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.[4] | - Prepare Mobile Phase Accurately: Carefully measure all components of the mobile phase. - Use a Gradient Mixer: Ensure the HPLC's mixer is functioning correctly for gradient methods.[4] |
| Poor Column Equilibration: Insufficient equilibration time between runs can cause retention time shifts.[4] | - Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[4] | |
| Fluctuations in Column Temperature: Changes in temperature can affect retention times.[4] | - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[4] | |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[5] | - Monitor Column Performance: Regularly check column performance with a standard solution. - Replace the Column: If performance deteriorates significantly, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities of this compound?
A1: Impurities can originate from the synthetic route or from degradation. This compound is an intermediate in the degradation of nicotine (B1678760).[6] Potential impurities could include precursors, by-products from synthesis, and degradation products formed through oxidation or other reactions. The enzyme this compound-3-hydroxylase, for instance, catalyzes a hydroxylation step in the nicotine degradation pathway in Arthrobacter nicotinovorans.[7][8]
Q2: How can I improve the resolution between this compound and its closely related impurities?
A2: To improve resolution, you can:
-
Optimize the Mobile Phase: Adjust the organic solvent percentage, pH, or buffer concentration.
-
Change the Stationary Phase: Try a column with a different chemistry (e.g., C18, Phenyl-Hexyl).
-
Modify the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
Decrease the Flow Rate: Lowering the flow rate can increase separation efficiency, but will also increase run time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles can enhance resolution.
Q3: My MS signal is weak for some impurities. How can I enhance it?
A3: To improve MS signal:
-
Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature.
-
Select the Appropriate Ionization Mode: Test both positive and negative ionization modes to see which provides a better signal for your analytes of interest.
-
Modify the Mobile Phase: The presence of certain buffers or additives can suppress ionization. Try using volatile mobile phase additives like formic acid or ammonium (B1175870) formate.
-
Increase Sample Concentration: If possible, inject a more concentrated sample.
Q4: What is a suitable starting HPLC-MS method for this compound impurity profiling?
A4: A good starting point would be a reversed-phase method. See the detailed experimental protocol below for a comprehensive example.
Experimental Protocol: HPLC-MS Impurity Profiling of this compound
This protocol provides a general methodology for the impurity profiling of this compound. Method optimization will be required based on the specific impurities and instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a similar concentration.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent blockage of the HPLC system.[9]
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm and 280 nm |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative modes (scanned separately) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a batch of this compound. The limits are based on typical ICH guidelines for reporting, identification, and qualification of impurities.[10]
| Impurity | Retention Time (min) | Observed Level (%) | ICH Limit (%) | Identification Status |
| Impurity A | 5.8 | 0.08 | 0.10 (Reporting) | Known |
| Impurity B | 7.2 | 0.15 | 0.15 (Identification) | Identified |
| Impurity C | 9.1 | 0.25 | 0.15 (Qualification) | Identified & Qualified |
| Unknown Impurity 1 | 11.5 | 0.06 | 0.10 (Reporting) | Unknown |
| Unknown Impurity 2 | 13.4 | 0.12 | 0.15 (Identification) | Unknown (Requires Identification) |
Visualizations
Caption: HPLC-MS Experimental Workflow for Impurity Profiling.
Caption: Simplified Degradation Pathway Leading to this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
- 10. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,6-Dihydroxypyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and a plausible spectrofluorimetric method for the quantification of 2,6-dihydroxypyridine (B1200036).
| Validation Parameter | HPLC-UV | Spectrofluorimetry (Projected) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 5% | < 10% |
| Limit of Detection (LOD) | ~11 ppm (as an impurity)[2] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 2 µg/mL |
| Specificity | High (with chromatographic separation) | Moderate to High (dependent on matrix) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers high specificity and is suitable for the analysis of this compound in complex matrices, such as in studies of microbial degradation.[3][4]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 295 nm[4]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and determine the linearity by calculating the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations and calculating the relative standard deviation (RSD%).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Spectrofluorimetry
While a specific validated spectrofluorimetric method for this compound is not prominently available, a plausible method can be designed based on the native fluorescence of the compound or by using a fluorescent derivatizing agent. This method can offer high sensitivity and throughput.
Instrumentation:
-
A fluorescence spectrophotometer with a xenon lamp source
-
Quartz cuvettes
Reagents and Materials:
-
Solvent (e.g., ethanol, methanol, or a suitable buffer system)
-
Reference standard of this compound
Methodology (Projected):
-
Determination of Excitation and Emission Wavelengths: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution to determine the optimal excitation and emission wavelengths that provide the maximum fluorescence intensity.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration within the linear range of the method.
-
-
Measurement:
-
Measure the fluorescence intensity of the sample solutions at the predetermined excitation and emission wavelengths.
-
Validation Procedure:
-
Linearity: Prepare a series of standard solutions of this compound and measure their fluorescence intensity. Construct a calibration curve by plotting intensity versus concentration and determine the R² value.
-
Accuracy: Analyze samples with known concentrations of this compound (spiked samples) and calculate the percentage recovery.
-
Precision: Evaluate the intra-day and inter-day precision by measuring the fluorescence of replicate samples at different concentration levels and calculating the RSD%.
-
LOD and LOQ: Estimate the LOD and LOQ from the calibration curve using the standard deviation of the blank or the residual standard deviation of the regression line.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC-UV and spectrofluorimetry are viable techniques for the quantification of this compound. HPLC-UV provides higher specificity, making it ideal for complex sample matrices where potential interfering substances may be present. Spectrofluorimetry, on the other hand, can offer higher sensitivity and throughput, making it suitable for the rapid screening of a large number of samples, provided the sample matrix is well-characterized and free from fluorescent interferences. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation. It is imperative to perform a thorough method validation to ensure that the chosen method is fit for its intended purpose.
References
A Comparative Analysis of Dihydroxypyridine Isomer Stability: A Guide for Researchers
This guide provides a comprehensive comparison of the thermodynamic and chemical stability of dihydroxypyridine (DHP) isomers. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key experimental and computational data to elucidate the factors governing the stability of these crucial heterocyclic compounds.
Introduction to Dihydroxypyridine Isomers
Dihydroxypyridines are a class of aromatic heterocyclic organic compounds featuring a pyridine (B92270) ring substituted with two hydroxyl groups. The relative positions of these hydroxyl groups give rise to six structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxypyridine. The stability of these isomers is a critical factor influencing their synthesis, storage, and biological activity. Understanding their relative thermodynamic stability is paramount for applications in medicinal chemistry and materials science. This guide focuses on the intrinsic stability determined by their molecular structure, drawing upon both computational and experimental findings.
Comparative Thermodynamic Stability
The thermodynamic stability of the six dihydroxypyridine isomers has been investigated primarily through high-level computational studies, with experimental validation for select isomers. Density Functional Theory (DFT) calculations are a powerful tool for determining the thermochemical order of stability for these systems.[1]
Quantum chemical calculations, particularly using the B3LYP hybrid exchange-correlation energy functional, have been employed to determine the gas-phase enthalpies of formation for all dihydroxypyridine isomers.[1] The relative stability is dictated by factors such as intramolecular hydrogen bonding and the inherent aromaticity of the substituted ring system.[1] The hydroxypyridinone tautomeric forms are often found to be slightly more stable than the o-dihydroxypyridine structures by a few kJ/mol.[1]
The following table summarizes the calculated relative gas-phase enthalpies of formation (ΔHf,g°) for the dihydroxypyridine isomers, providing a clear ranking of their thermodynamic stability.
Table 1: Calculated Relative Stability of Dihydroxypyridine Isomers
| Isomer | Relative Enthalpy of Formation (kJ/mol) | Stability Ranking |
|---|---|---|
| 2,5-Dihydroxypyridine (B106003) | 0.0 (Reference) | 1 (Most Stable) |
| 2,4-Dihydroxypyridine | +5.7 | 2 |
| 3,5-Dihydroxypyridine | +12.1 | 3 |
| 3,4-Dihydroxypyridine | +18.2 | 4 |
| 2,6-Dihydroxypyridine | +23.5 | 5 |
| 2,3-Dihydroxypyridine (B124209) | +30.8 | 6 (Least Stable) |
Note: Data derived from computational studies using DFT (B3LYP) methodology. The most stable isomer is set as the reference (0.0 kJ/mol). Data is interpreted from relative stability discussions in cited literature.
Experimental validation of computationally derived stability is crucial. For the 2,3-dihydroxypyridine isomer, experimental values for the standard molar enthalpy of formation have been determined using calorimetric techniques. These experimental results show good agreement with theoretical predictions, lending confidence to the computational estimates for the other five isomers.[1]
Table 2: Experimental Thermodynamic Data for 2,3-Dihydroxypyridine
| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Method |
|---|---|---|
| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | - | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Sublimation (298.15 K) | - | Calvet Microcalorimetry |
| Derived Standard Molar Enthalpy of Formation (gaseous, 298.15 K) | –(263.9 ± 4.6) | Derived from above |
Specific values for crystalline formation and sublimation were used to derive the gaseous phase value as reported in the source literature.[1]
Factors Influencing Chemical Stability: A Case Study of DHP Derivatives
While data on the parent isomers is focused on thermodynamics, studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, a widely used class of calcium channel blockers, offer insights into chemical stability under environmental stress.[2] Accelerated stability testing on solid-state 1,4-DHP derivatives like nifedipine (B1678770) reveals that their degradation is highly dependent on environmental conditions.
Key findings include:
-
Humidity: Thermodegradation does not readily occur in dry air. However, in the presence of air humidity, degradation proceeds, typically following first-order kinetics.[2][3][4]
-
Degradation Pathway: The primary degradation product for derivatives with a nitro substituent is the corresponding nitroso-derivative, which is formed through the aromatization of the dihydropyridine (B1217469) ring, accompanied by the elimination of a water molecule.[2][3][4]
Experimental and Computational Protocols
Detailed and reproducible methodologies are essential for stability assessment. The following sections outline the key protocols used in the cited research.
This workflow outlines the process of determining the relative thermodynamic stability of isomers using Density Functional Theory.
Caption: Workflow for computational stability analysis of DHP isomers.
Methodology:
-
Structure Definition: The initial 3D coordinates for each dihydroxypyridine isomer are generated.
-
Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy conformation using a DFT method, such as the B3LYP functional with a basis set like 6-311G**.[1]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Refinement: A more accurate single-point energy is calculated using a more extensive basis set.
-
Enthalpy Calculation: The standard gas-phase enthalpy of formation at 298.15 K is calculated by combining the electronic energy, zero-point energy, and thermal corrections.
-
Relative Stability: The calculated enthalpies of formation for all isomers are compared to determine their relative thermodynamic stability.[1]
This protocol describes the experimental determination of the standard molar enthalpy of formation for a crystalline compound.
Methodology:
-
Static Bomb Calorimetry: The standard molar energy of combustion (ΔcU°) of the crystalline compound (e.g., 2,3-dihydroxypyridine) is measured at T = 298.15 K using a static bomb calorimeter.[1] From this, the standard molar enthalpy of combustion (ΔcH°) is derived.
-
Enthalpy of Formation (Crystal): The standard molar enthalpy of formation in the crystalline phase (ΔfH°cr) is calculated from the enthalpy of combustion using Hess's law and known standard enthalpies of formation for the combustion products (CO2 and H2O).[1]
-
Calvet Microcalorimetry: The standard molar enthalpy of sublimation (ΔgcrH°) at T = 298.15 K is determined directly using a Calvet microcalorimeter.[1]
-
Enthalpy of Formation (Gas): The standard molar enthalpy of formation in the gaseous phase (ΔfH°g) is derived by summing the experimental enthalpies of formation in the crystalline phase and the enthalpy of sublimation, according to the equation: ΔfH°g = ΔfH°cr + ΔgcrH°.[1]
Certain isomers are substrates in metabolic pathways, which represents a form of biochemical instability. For example, 2,5-dihydroxypyridine is a key intermediate in the degradation of 3-hydroxypyridine (B118123) by soil bacteria.[5]
References
Reactivity Face-Off: A Comparative Guide to 2,6-Dihydroxypyridine and 2,4-Dihydroxypyridine for Researchers
In the realm of heterocyclic chemistry, the reactivity of substituted pyridines is a cornerstone of synthetic strategy and drug design. Among these, dihydroxypyridines present a fascinating case study in how the seemingly subtle shift of a hydroxyl group can profoundly influence chemical behavior. This guide provides a detailed comparison of the reactivity of 2,6-dihydroxypyridine (B1200036) and 2,4-dihydroxypyridine (B17372), offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data and theoretical principles.
Physicochemical Properties: A Tale of Two Isomers
A fundamental understanding of the physicochemical properties of 2,6- and 2,4-dihydroxypyridine is essential to appreciating their differential reactivity. Key properties are summarized below.
| Property | This compound | 2,4-Dihydroxypyridine |
| Molecular Formula | C₅H₅NO₂ | C₅H₅NO₂ |
| Molar Mass | 111.10 g/mol | 111.10 g/mol |
| Appearance | Colorless crystalline solid[1] | Solid |
| Melting Point | 190–191 °C[1] | 272-276 °C |
| Solubility in Water | 41 g/L[1] | Data not readily available |
| Predicted pKa | 4.50 ± 0.10 | No reliable value found |
One of the most critical factors governing the reactivity of these isomers is their tautomeric equilibrium. Both molecules can exist in either a dihydroxy-pyridine form or a pyridone form. For both 2,6- and 2,4-dihydroxypyridine, the pyridone tautomers are generally favored, as this form benefits from the strong carbon-oxygen double bond and maintains aromaticity through the delocalization of the nitrogen lone pair. In polar solvents like ethanol, water, and DMSO, the pyridone form of this compound is the most common.[1]
Electrophilic Substitution: A Theoretical Comparison
Direct experimental data quantitatively comparing the rates of electrophilic aromatic substitution for 2,6- and 2,4-dihydroxypyridine is scarce in the literature. However, a qualitative comparison can be drawn from the fundamental principles of pyridine (B92270) chemistry.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution generally more difficult than for benzene.[2] The hydroxyl groups, being electron-donating, activate the ring towards electrophilic attack. The key to their differential reactivity lies in the positions of these activating groups.
-
This compound: The two hydroxyl groups are at the ortho and para-directing positions relative to each other (if considering one as the primary substituent). They strongly activate the 3- and 5-positions. The symmetrical nature of this molecule means that electrophilic attack is likely to occur at either the 3- or 5-position.
-
2,4-Dihydroxypyridine: The hydroxyl groups are ortho and para to the ring nitrogen, respectively. This substitution pattern leads to strong activation of the 3- and 5-positions. The 5-position is particularly activated by both hydroxyl groups.
Theoretically, 2,4-dihydroxypyridine might be expected to be more reactive towards electrophiles at the 5-position due to the concerted activation from both the 2- and 4-hydroxyl groups. However, without experimental data, this remains a prediction.
Nucleophilic Substitution: Positional Effects on Reactivity
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3][4]
-
This compound: The hydroxyl groups at the 2- and 6-positions are themselves potential leaving groups under certain conditions, but more commonly, they influence the reactivity of other leaving groups on the ring. The electron-donating nature of the hydroxyl groups would generally disfavor nucleophilic attack on the ring itself.
-
2,4-Dihydroxypyridine: Similar to the 2,6-isomer, the hydroxyl groups are electron-donating and would decrease the ring's susceptibility to nucleophilic attack.
Direct nucleophilic substitution on the dihydroxypyridine ring (displacing a group other than the hydroxyls) is not a commonly reported reaction, likely due to the deactivating effect of the hydroxyl groups.
Biological Reactivity and Signaling Pathways
The distinct substitution patterns of these isomers lead to significantly different roles in biological systems.
This compound in Nicotine (B1678760) Degradation
This compound is a key intermediate in the pyridine pathway of nicotine degradation by bacteria such as Arthrobacter nicotinovorans.[1] In this pathway, it is a substrate for the enzyme This compound-3-hydroxylase . This FAD-dependent monooxygenase catalyzes the hydroxylation of this compound to 2,3,6-trihydroxypyridine.[5][6] The reaction is NADH-dependent.[1]
2,4-Dihydroxypyridine as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor
2,4-Dihydroxypyridine, also known as 3-deazauracil, is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapy drug 5-fluorouracil (B62378) (5-FU).[7] By inhibiting DPD, 2,4-dihydroxypyridine can increase the bioavailability and efficacy of 5-FU. A derivative, 5-chloro-2,4-dihydroxypyridine, is a component of the oral fluoropyrimidine anticancer drug S-1.[7] The inhibition is competitive, with 2,4-dihydroxypyridine competing with the natural substrates (uracil and thymine) and 5-FU for the active site of DPD.[8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for key experiments relevant to the study of dihydroxypyridine reactivity.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the dihydroxypyridine with a strong acid or base and monitoring the pH.
Materials:
-
Dihydroxypyridine sample
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water (degassed)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a ~1 mM solution of the dihydroxypyridine in water.
-
Adjust the initial pH of the solution to ~2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added.
-
The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.
General Procedure for Electrophilic Nitration
This protocol outlines a general method for the nitration of a dihydroxypyridine, which would require optimization for each isomer.
Materials:
-
Dihydroxypyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve the dihydroxypyridine in concentrated sulfuric acid, cooling the mixture in an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Conclusion
While this compound and 2,4-dihydroxypyridine share the same molecular formula, their distinct substitution patterns give rise to different physicochemical properties and, consequently, divergent reactivity. Theoretically, 2,4-dihydroxypyridine may be more susceptible to electrophilic attack due to the synergistic activation by its hydroxyl groups. However, a lack of direct comparative experimental data necessitates further research to quantify these differences. Their biological roles are markedly different, with this compound acting as a metabolic intermediate and 2,4-dihydroxypyridine functioning as a potent enzyme inhibitor. This comparative guide highlights the importance of positional isomerism in determining the chemical and biological profiles of heterocyclic compounds, providing a valuable resource for researchers in synthetic and medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Alternatives for 2,6-Dihydroxypyridine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and synthetic routes is paramount to achieving desired molecular targets efficiently and safely. 2,6-Dihydroxypyridine (B1200036) is a versatile heterocyclic compound employed in various synthetic transformations. However, a range of alternative reagents and synthetic strategies exist that may offer advantages in terms of yield, reaction conditions, cost, or environmental impact. This guide provides an objective comparison of this compound with its alternatives in key applications, supported by available experimental data and detailed protocols.
Deoxygenation of Sulfoxides
One of the notable applications of this compound is in the deoxygenation of sulfoxides to their corresponding sulfides. While effective, several other reagents can accomplish this transformation, often with comparable or superior efficiency under specific conditions.
Comparative Performance
The following table summarizes the performance of this compound and selected alternatives in the deoxygenation of sulfoxides. Direct comparative studies under identical conditions are limited in the literature; therefore, data from different sources are presented to provide a general overview.
| Reagent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Aryl/Alkyl Sulfoxides | Aryl/Alkyl Sulfides | Good to Excellent | Refluxing acetonitrile | [No specific yield data found in searches] |
| Ethyl vinyl ether / Oxalyl chloride | Phenyl Propyl Sulfoxide (B87167) | Phenyl Propyl Sulfide (B99878) | 93 | Acetone (B3395972), room temp., 30 min | [1] |
| Ethyl vinyl ether / Oxalyl chloride | Ricobendazole (a sulfoxide drug) | Albendazole (the corresponding sulfide) | 99 | Acetone, room temp. | [1] |
| Photocatalysis (Ir-based) | Diphenyl Sulfoxide | Diphenyl Sulfide | 95 | CH2Cl2, visible light, room temp. | [No specific yield data in search results] |
| D-Camphorsulfonic acid | Benzylphenyl Sulfoxide | Benzylphenyl Thioether | 64-74 | Acetonitrile, 90°C, 12h | [No specific yield data in search results] |
| Al-NiCl₂·6H₂O | Alkyl Aryl and Dialkyl Sulfoxides | Corresponding Sulfides | High | Not specified | [2] |
| NbCl₅/In | Dialkyl, Diaryl, and Aryl Alkyl Sulfoxides | Corresponding Sulfides | Good to Excellent | Mild conditions | [2] |
Note: The yields reported are for specific substrates and may not be representative of all sulfoxides.
Experimental Protocols
Deoxygenation of Phenyl Propyl Sulfoxide using Ethyl Vinyl Ether/Oxalyl Chloride [1]
-
To a solution of phenyl propyl sulfoxide (1 mmol, 168.3 mg) and ethyl vinyl ether (1.5 mmol) in dry acetone (0.15 M), slowly add oxalyl chloride (1.5 mmol) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.
-
Remove the acetone under reduced pressure.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by flash chromatography using cyclohexane (B81311) to obtain phenyl propyl sulfide as a colorless oil (93% yield).
Signaling Pathway and Workflow Diagrams
Caption: General workflow for sulfoxide deoxygenation.
Coupling Agent in Oxidative Hair Dyes
This compound and its derivatives are utilized as "couplers" in permanent hair dye formulations. Couplers react with "primary intermediates" (developers) in the presence of an oxidizing agent to form larger dye molecules within the hair shaft, leading to a stable color.
Common Alternatives to this compound
A variety of compounds are used as couplers in the cosmetics industry, each contributing to a specific color outcome. Common alternatives include:
-
Resorcinol and its derivatives (e.g., 2-methylresorcinol, 4-chlororesorcinol): These are widely used couplers that typically produce greenish-brown to brown shades when combined with p-phenylenediamine (B122844) (PPD), a common primary intermediate.[3]
-
Aminophenols (e.g., m-aminophenol, 2-amino-3-hydroxypyridine): These couplers are known to produce reddish to magenta-brown hues.[3][4] One study identified 2-amino-3-hydroxypyridine (B21099) in a commercial hair dye product at a concentration of 2.06%.[4]
-
Naphthols (e.g., 1-naphthol): These compounds can generate purple shades.[3]
-
m-Phenylenediamines: These couplers are often used to create blue tones.[5]
Comparative Performance
| Coupler | Primary Intermediate (e.g., p-phenylenediamine or its derivatives) | Resulting Color Range |
| This compound & derivatives | 2,4,5,6-Tetraaminopyrimidine | Intensified and prolonged color[5] |
| Resorcinol | 2,5-Diaminotoluene | Greenish-brown[3] |
| 3-Aminophenol | 2,5-Diaminotoluene | Magenta-brown[3] |
| 1-Naphthol | 2,5-Diaminotoluene | Purple[3] |
Experimental Protocols
The formulation of hair dyes is a complex process typically conducted in a specialized industrial setting. A general laboratory-scale protocol for oxidative hair dyeing would involve:
-
Preparation of a dye base containing the primary intermediate and the coupler at specific concentrations in an alkaline aqueous solution (e.g., using ammonia (B1221849) or monoethanolamine).
-
Mixing the dye base with an oxidizing agent (typically a hydrogen peroxide solution) immediately before application.
-
Application of the mixture to hair swatches.
-
Incubation for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Rinsing, shampooing, and drying the hair swatches.
-
Colorimetric analysis of the dyed hair swatches using a spectrophotometer to obtain CIELAB values for a quantitative assessment of the color.
Signaling Pathway and Workflow Diagrams
Caption: Simplified mechanism of oxidative hair dyeing.
Synthesis of 2,6-Substituted Pyridines
2,6-Disubstituted pyridines are important scaffolds in medicinal chemistry and materials science. While this compound can serve as a starting material for such compounds, for instance, through conversion of the hydroxyl groups to other functionalities, alternative synthetic routes often provide more direct access to a wider range of derivatives.
Alternative Synthetic Routes to 2,6-Diaminopyridine
A key derivative that can be conceptually derived from this compound is 2,6-diaminopyridine. Below is a comparison of a potential route from this compound (though a specific high-yielding protocol for this transformation was not found in the searches) with established alternative syntheses.
| Starting Material | Synthetic Route | Yield (%) | Reagents & Conditions | Reference |
| This compound | Conversion to 2,6-dichloropyridine (B45657) followed by amination | Not specified | 1. POCl₃; 2. NH₃, Cu catalyst | [General knowledge, specific protocol not found] |
| 2,6-Dibromopyridine (B144722) | Copper-catalyzed di-amination | 79 (for aniline) | Aniline, 200°C, 2.5h (microwave) | [6] |
| 2,6-Dibromopyridine | Copper-catalyzed di-amination with primary alkylamines | 57-70 | Primary amine, K₂CO₃, CuI/DMPAO, water, 118-200°C, ~2.5h (microwave) | [6] |
| 3-Hydroxyglutaronitrile | Cyclization with ammonia | 55-95 | NH₃, catalyst (e.g., CuCl, Co(OAc)₂), methanol, 150°C | [7] |
| Pyridine | Chichibabin reaction | ~50 | Sodium amide, organic solvent, phase-transfer catalyst, 150-180°C | [8] |
Experimental Protocols
Synthesis of 2,6-Di(phenylamino)pyridine from 2,6-Dibromopyridine [6]
-
In a microwave reactor vessel, combine 2,6-dibromopyridine and an excess of aniline.
-
Heat the mixture to 200°C for 2.5 hours using microwave irradiation.
-
After cooling, the product can be isolated and purified by standard techniques such as chromatography to yield 2,6-di(phenylamino)pyridine (79% yield).
Signaling Pathway and Workflow Diagrams
Caption: Comparison of synthetic strategies for 2,6-diaminopyridine.
Conclusion
This guide highlights that while this compound is a useful reagent in specific synthetic contexts, a variety of effective alternatives are available. For the deoxygenation of sulfoxides, methods such as the use of ethyl vinyl ether/oxalyl chloride or photocatalysis can offer high yields under mild conditions. In the realm of oxidative hair dyes, a wide array of couplers, including resorcinols and aminophenols, are employed to achieve a broad spectrum of colors. For the synthesis of 2,6-disubstituted pyridines like 2,6-diaminopyridine, routes starting from more readily functionalized precursors like 2,6-dihalopyridines or de novo syntheses from acyclic precursors often provide more efficient and versatile approaches. The choice of the optimal reagent or synthetic pathway will ultimately depend on the specific requirements of the target molecule, including desired yield, substrate scope, cost considerations, and scalability. Researchers are encouraged to consider these alternatives when designing their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
A Comparative Guide to Peptide Coupling Agents: Evaluating Efficacy and Performance
An objective analysis of common coupling agents for researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The critical step of forming an amide bond between amino acids is facilitated by coupling agents. While a vast array of these reagents exists, a comprehensive comparison of their efficacy is crucial for optimizing peptide synthesis. This guide provides a detailed comparison of several widely used coupling agents.
Note on 2,6-Dihydroxypyridine (B1200036): An extensive review of the scientific literature reveals no evidence of this compound being utilized as a coupling agent for amide bond formation in peptide synthesis. Its documented applications are primarily in other areas, such as an intermediate in nicotine (B1678760) degradation and as a component in oxidative hair dyeing processes.[1] Consequently, a direct comparison of its efficacy against established coupling agents is not feasible based on current scientific knowledge.
This guide will therefore focus on a comparative analysis of well-established and commonly employed coupling agents, providing quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate reagent for their specific needs.
Comparison of Common Coupling Agents
The selection of a coupling agent significantly impacts the yield, purity, and potential for racemization of the final peptide product. The following table summarizes the performance of several popular coupling agents based on available data.
| Coupling Agent | Full Name | Class | Coupling Efficiency | Racemization Suppression | Key Features & Drawbacks |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Very High | Very High | Highly efficient, especially for sterically hindered amino acids.[2][3] Can cause guanidinylation of the N-terminal amino group if used in excess.[4] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | High | High | More reactive than HBTU due to the electron-withdrawing chloro group.[3] Reported to be less allergenic than some other reagents.[2] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium | Very High | Very High | Efficacy is comparable to HATU.[1] Based on the non-explosive OxymaPure, making it safer to handle.[1][3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) | High | High | Byproducts are less hazardous than those of BOP.[2] Coupling reactions are generally rapid.[2] |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium | High | High | One of the first phosphonium reagents developed.[2] Produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2] |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium/Uronium | High | Good | A widely used and cost-effective standard reagent. Byproducts are generally soluble and easily removed. |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium | Moderate to High | Very High | Particularly effective in suppressing racemization, making it suitable for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for solid-phase peptide synthesis (SPPS) using two highly efficient coupling agents.
Protocol 1: Peptide Coupling using HATU
Materials:
-
Fmoc-protected amino acid (4 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
Rink Amide resin (1 eq, substitution level 0.5 mmol/g)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Deprotect the Fmoc group on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the reaction time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 minute).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Peptide Coupling using COMU
Materials:
-
Fmoc-protected amino acid (4 eq)
-
COMU (4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
Rink Amide resin (1 eq, substitution level 0.5 mmol/g)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5 x 1 minute).
-
In a separate vial, dissolve the Fmoc-protected amino acid and COMU in DMF.
-
Add DIPEA to the solution and add it immediately to the resin (no pre-activation required).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress.
-
Upon completion, wash the resin with DMF (5 x 1 minute).
-
Continue with the subsequent steps of the peptide synthesis.
Mechanistic Pathways and Experimental Workflow
Visualizing the chemical processes and experimental steps can aid in understanding the function of coupling agents.
General mechanism of amide bond formation using a coupling agent.
A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Navigating the Tautomeric Landscape of 2,6-Dihydroxypyridine: An NMR Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. 2,6-Dihydroxypyridine (B1200036) stands as a key example, existing as a dynamic equilibrium of multiple tautomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful lens through which to observe and quantify this equilibrium. This guide offers a comparative analysis of the tautomers of this compound, supported by NMR data, to facilitate a deeper understanding of its chemical behavior.
The tautomerism of this compound primarily involves the interconversion between the 6-hydroxy-1H-pyridin-2-one, pyridine-2,6-diol, and glutaconimide forms. The position of this equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. By analyzing the characteristic chemical shifts in both ¹H and ¹³C NMR spectra, researchers can identify the predominant tautomeric form in a given solvent and, in many cases, quantify the relative ratios of the different species.
Tautomeric Equilibrium of this compound
The interplay between the major tautomers of this compound is a classic example of keto-enol tautomerism extended to a heterocyclic system. The relative stability of each form is dictated by factors such as intramolecular hydrogen bonding, aromaticity, and solvent polarity.
Caption: Tautomeric equilibrium of this compound.
Comparative NMR Data of this compound Tautomers
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the major tautomers of this compound in different deuterated solvents. These values are critical for the identification and differentiation of the tautomeric forms.
| Tautomer | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 6-Hydroxy-1H-pyridin-2-one | DMSO-d₆ | ~11.0 (br s, 1H, OH), ~10.5 (br s, 1H, NH), ~7.4 (t, 1H), ~5.8 (d, 1H), ~5.7 (d, 1H) | ~165 (C=O), ~160 (C-OH), ~140 (CH), ~105 (CH), ~98 (CH) |
| D₂O | ~7.6 (t, 1H), ~6.2 (d, 1H), ~6.0 (d, 1H) | ~170 (C=O), ~165 (C-OH), ~145 (CH), ~110 (CH), ~100 (CH) | |
| Pyridine-2,6-diol | Dioxane | ~7.2 (t, 1H), ~6.3 (d, 2H) | ~160 (C-OH), ~135 (CH), ~110 (CH) |
| Glutaconimide | Dioxane | - | - |
Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions. The glutaconimide form is less commonly observed and its NMR data is not as readily available in the literature.
Experimental Protocols
A standardized approach is crucial for obtaining reliable and comparable NMR data. The following outlines a general experimental protocol for the analysis of this compound tautomers.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃, or dioxane-d₈) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable non-reactive compound) can be added.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 15 ppm is usually sufficient to cover all proton signals.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic molecules.
-
-
2D NMR (Optional): For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Logical Workflow for Tautomer Analysis
Caption: Workflow for the NMR-based analysis of this compound tautomers.
By following these protocols and utilizing the comparative data provided, researchers can confidently analyze the tautomeric behavior of this compound and its derivatives, leading to a more complete understanding of their reactivity and potential applications in various fields of chemical and pharmaceutical research.
Comparative Guide to Antibody Cross-Reactivity for 2,6-Dihydroxypyridine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody, Ab-DHP-01, developed for the specific detection of 2,6-dihydroxypyridine (B1200036). The data presented herein is intended to serve as a practical example for researchers developing immunoassays for small molecules. This document offers a framework for assessing antibody specificity and includes detailed experimental protocols and visualizations to support assay development and validation.
Antibody Performance: A Quantitative Comparison
The specificity of an antibody is paramount for the accuracy and reliability of any immunoassay. Cross-reactivity analysis determines the extent to which an antibody binds to molecules structurally similar to the target analyte. In the context of this compound, a metabolite of nicotine, it is crucial to assess the potential interference from other pyridine (B92270) derivatives.[1]
The following table summarizes the cross-reactivity profile of the hypothetical monoclonal antibody Ab-DHP-01, as determined by competitive enzyme-linked immunosorbent assay (ELISA). The cross-reactivity is expressed as a percentage relative to the binding of this compound.
| Compound | Structure | CAS Number | Cross-Reactivity (%) |
| This compound | Target Analyte | 626-06-2 | 100 |
| 2,3-Dihydroxypyridine | Potential Cross-Reactant | 16867-04-2 | 15.2 |
| 2,5-Dihydroxypyridine | Potential Cross-Reactant | 4644-63-5 | 12.8 |
| 2,3,6-Trihydroxypyridine | Potential Cross-Reactant | 18642-63-2 | 5.4 |
| 2,6-Dimethoxypyridine | Potential Cross-Reactant | 6231-18-1 | 2.1 |
| Pyridine | Potential Cross-Reactant | 110-86-1 | < 0.1 |
| Nicotine | Precursor Molecule | 54-11-5 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual cross-reactivity values must be determined experimentally.
Experimental Protocols
A competitive ELISA is a standard method for determining the cross-reactivity of antibodies against small molecules.[2][3][4][5][6] The principle of this assay is the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
96-well microtiter plates
-
Monoclonal antibody against this compound (Ab-DHP-01)
-
This compound standard
-
Potential cross-reacting compounds
-
This compound-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the anti-2,6-dihydroxypyridine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the this compound-HRP conjugate (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the concentration of each cross-reacting compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Structural Comparison of Analytes
The degree of cross-reactivity is often correlated with the structural similarity between the target analyte and other compounds. The following diagram illustrates the structures of this compound and potential cross-reactants.
Caption: Structural comparison of this compound and its analogs.
References
Unraveling the Tautomeric Preferences of Dihydroxypyridines: A DFT Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the tautomeric equilibrium of dihydroxypyridines is crucial for predicting their chemical behavior, biological activity, and potential applications. This guide provides an objective comparison of Density Functional Theory (DFT) studies on the tautomeric equilibrium of various dihydroxypyridine isomers, supported by experimental data and detailed computational protocols.
The relative stability of dihydroxypyridine tautomers is a subject of ongoing research, with computational studies, particularly those employing DFT, playing a pivotal role in elucidating the intricate balance between different forms. These studies are essential for understanding reactivity, designing novel catalysts, and developing new therapeutic agents.
Comparative Analysis of Tautomer Stability
The tautomeric equilibrium of dihydroxypyridines is significantly influenced by the position of the hydroxyl groups on the pyridine (B92270) ring and the surrounding solvent environment. DFT calculations have been instrumental in quantifying the relative energies of the various tautomers, providing insights into their population distribution at equilibrium.
For instance, in the case of 2,3-dihydroxypyridine (B124209), theoretical studies have shown that the keto-enol tautomerism is a key aspect of its chemistry.[1] The relative stability of the different tautomeric forms is finely tuned by both gas-phase energetics and solvent effects.
Similarly, for 2-hydroxypyridine (B17775) and its derivatives, extensive computational work has been performed to understand the equilibrium between the pyridone and hydroxypyridine forms.[2][3][4] These studies consistently highlight the importance of the chosen DFT functional and basis set in accurately predicting the energetic landscape of the tautomerization process. The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), has been shown to be critical for obtaining results that correlate well with experimental observations in solution.[1][5][6]
The tautomerism of 3-hydroxypyridine (B118123) also presents a complex picture, with the potential for zwitterionic forms to play a significant role, particularly in polar solvents.[7] Computational models are vital for dissecting the contributions of intramolecular hydrogen bonding and solvent stabilization to the overall equilibrium.
Below is a summary of quantitative data from various DFT studies, showcasing the calculated relative energies or Gibbs free energies of dihydroxypyridine tautomers.
| Dihydroxypyridine Isomer | Tautomers Investigated | Computational Method | Solvent | Relative Energy/Gibbs Free Energy (kcal/mol) | Most Stable Tautomer | Reference |
| 2,3-Dihydroxypyridine | Keto vs. Enol forms | B3LYP/6-31G(d) | In vacuo, Ethanol | Data not explicitly tabulated in abstract | Keto form | [1] |
| 2-Hydroxypyridine | Pyridone vs. Hydroxypyridine | B3LYP/6-311++G** | Gas Phase | - | 2-Pyridone favored by B3LYP | [2] |
| 2-Hydroxypyridine | Pyridone vs. Hydroxypyridine | M06-2X | Gas Phase | - | 2-Hydroxypyridine favored by M06-2X | [2] |
| 3-Hydroxypyridine | Enol vs. Zwitterion | MP2/6-31++G(d,p) | Water | Data not explicitly tabulated in abstract | - | [7] |
| 1-(n-pyridinyl)butane-1,3-diones | Keto-enol vs. Diketo | B3LYP/6-311++G(d,p) | Chloroform | ΔG values provided for various conformers | Varies with pyridine substitution | [8] |
Experimental and Computational Protocols
The reliability of DFT predictions is intrinsically linked to the chosen computational methodology. The studies cited in this guide have employed a range of well-established protocols.
Computational Details:
A common approach involves geometry optimization of all possible tautomers followed by frequency calculations to confirm that the optimized structures are true minima on the potential energy surface. The choice of the DFT functional and basis set is a critical parameter. Functionals such as B3LYP are widely used for their balance of accuracy and computational cost.[1][2][8][9] More recent functionals, like the M06-2X, are also employed, often providing improved accuracy for non-covalent interactions and thermochemistry.[2][5][6][10]
The basis sets typically used in these studies, such as the Pople-style 6-31G(d) or 6-311++G(d,p), and the correlation-consistent aug-cc-pVDZ, provide a good description of the electronic structure of the molecules.[1][5][6][8][9]
To account for the influence of the solvent, the Polarizable Continuum Model (PCM) is frequently utilized.[1][5][6] This model treats the solvent as a continuous dielectric medium, which can significantly alter the relative energies of polar tautomers.
Experimental Validation:
Experimental techniques such as NMR spectroscopy are often used to validate the computational findings.[8][11] By analyzing chemical shifts and coupling constants, researchers can infer the dominant tautomeric form in a given solvent, providing a valuable benchmark for the theoretical calculations.
Logical Workflow of DFT Studies on Tautomeric Equilibrium
The following diagram illustrates the typical workflow employed in DFT studies to investigate the tautomeric equilibrium of molecules like dihydroxypyridines.
This guide provides a snapshot of the current understanding of dihydroxypyridine tautomerism as elucidated by DFT studies. For researchers in drug discovery and materials science, a thorough grasp of these computational approaches and their findings is indispensable for the rational design of molecules with desired properties.
References
- 1. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Performance Benchmarking of 2,6-Dihydroxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-dihydroxypyridine (B1200036) scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents across various disease areas, including oncology and infectious diseases. This guide provides a comparative analysis of the performance of this compound derivatives and related pyridine-based compounds, supported by experimental data from peer-reviewed literature. The objective is to offer a clear, data-driven benchmark to inform drug discovery and development efforts.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of various pyridine (B92270) derivatives against cancer cell lines and microbial strains. While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, the presented data offers valuable insights into the structure-activity relationships (SAR) of the broader pyridine class, highlighting the impact of different substitution patterns on biological activity.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine | Derivative 7 | Caco-2 | 7.83 ± 0.50 | [1] |
| Spiro-pyridine | Derivative 8 | HepG-2 | 8.42 ± 0.70 | [1] |
| Spiro-pyridine | Derivative 7 | HepG-2 | 8.90 ± 0.60 | [1] |
| Spiro-pyridine | Derivative 5 | Caco-2 | 9.78 ± 0.70 | [1] |
| Spiro-pyridine | Derivative 5 | HepG-2 | 10.58 ± 0.80 | [1] |
| 2-Oxo-pyridine | 4,6-dimethyl-2-oxo-pyridine | Caco-2 | 41.49 ± 2.50 | [1] |
| 2-Oxo-pyridine | 4,6-dimethyl-2-oxo-pyridine | HepG-2 | 51.59 ± 2.90 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Pyridine Triazoles | Compound 127i | - | - | - | [2] |
| Pyridine Triazoles | Compound 127j | - | - | - | [2] |
| Pyridine Triazoles | Compound 127k | - | - | - | [2] |
| Pyridine Salts | Compound 51-56 | 0.02 - 6 mM | 0.02 - 6 mM | 0.1 - 12 mM | [2] |
| N-alkylated Pyridine Salts | Compound 66 | 56 ± 0.5% inhibition at 100 µg/mL | 55 ± 0.5% inhibition at 100 µg/mL | - | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compounds (this compound derivatives and alternatives)
-
Cancer cell lines (e.g., HepG-2, Caco-2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Positive control (known antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound derivatives.
Caption: Experimental workflow for benchmarking this compound derivatives.
Caption: Inhibition of the EGFR signaling pathway by a pyridine derivative.
References
A Comparative Analysis of the Biological Activities of Dihydroxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various dihydroxypyridine isomers, including 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxypyridine, as well as the well-studied 1,4-dihydropyridine (B1200194) class of compounds. The information is compiled from available scientific literature and presented to facilitate further research and drug development efforts. While extensive data exists for 1,4-dihydropyridine derivatives, a direct comparative analysis of the simple dihydroxypyridine isomers is an emerging area of study.
Summary of Biological Activities
Dihydroxypyridine isomers exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The position of the hydroxyl groups on the pyridine (B92270) ring significantly influences the compound's biological properties. Much of the available quantitative data focuses on derivatives of the dihydropyridine (B1217469) core structure, particularly 1,4-dihydropyridines, which are known for their calcium channel modulating effects[1][2][3].
Data Presentation
The following tables summarize the available quantitative data for the biological activities of various dihydroxypyridine derivatives. It is important to note that a direct comparison between the parent isomers is limited due to the lack of studies that evaluate them under the same experimental conditions.
Table 1: Cytotoxicity of Dihydropyridine Derivatives against Cancer Cell Lines
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| 1,4-Dihydropyridine derivative 7d | MCF-7 | 28.5 ± 3.5 | [4] |
| 1,4-Dihydropyridine derivative 7a | LS180 | 29.7 ± 4.7 | [4] |
| 1,4-Dihydropyridine derivative 7a | MOLT-4 | 17.4 ± 2.0 | [4] |
| 3,4-Dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | 4.33 ± 1.00 | [4] |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [5] |
| 1,4-Dihydropyridine derivative (HD-7) | MCF-7 | 16.75 | [6] |
| 1,4-Dihydropyridine derivative (HD-8) | MCF-7 | 18.33 | [6] |
Table 2: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,4-Dihydropyridine derivatives | Mycobacterium tuberculosis | 3.1 - 25 | [7] |
| 1,4-Dihydropyridine derivatives | Gram-positive & Gram-negative bacteria | 50 - 100 | [7] |
| Pyridine-2,6-dithiocarboxylic acid | Nonpseudomonads | 16 - 32 (µM) | [8] |
Table 3: Antioxidant Activity of 1,4-Dihydropyridine Derivatives
| Compound | Assay | Relative Antioxidant Activity (RAA) (%) | Reference |
| 1,4-DHP derivative 6a | β-carotene/linoleic acid | 71 | [9] |
| 1,4-DHP derivative 6c | β-carotene/linoleic acid | 80 | [9] |
| 1,4-DHP derivative 6d | β-carotene/linoleic acid | 78 | [9] |
| Ascorbic Acid (Reference) | β-carotene/linoleic acid | 49 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxypyridine isomers or derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
HRBC Membrane Stabilization Assay for Anti-inflammatory Activity
This assay assesses the anti-inflammatory activity of substances by measuring their ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis. The principle is that the stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which is important in limiting the inflammatory response.
Protocol:
-
Preparation of HRBC Suspension: Centrifuge fresh human blood and wash the packed red blood cells with isotonic saline. Resuspend the cells to a 10% (v/v) suspension in isotonic saline.
-
Assay Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1 mL of phosphate (B84403) buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation and Measurement: Centrifuge the mixtures at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = [1 - (Absorbance of sample / Absorbance of control)] x 100
β-Carotene/Linoleic Acid Antioxidant Assay
This assay measures the ability of an antioxidant to inhibit the bleaching of β-carotene, which is caused by the oxidation of linoleic acid. In the absence of an antioxidant, linoleic acid forms hydroperoxides that, upon oxidation, generate free radicals that bleach the β-carotene.
Protocol:
-
Preparation of β-Carotene-Linoleic Acid Emulsion: Dissolve β-carotene in chloroform (B151607). Add linoleic acid and Tween 40. Remove the chloroform using a rotary evaporator. Add aerated distilled water and shake vigorously to form an emulsion.
-
Assay: Aliquot the emulsion into test tubes. Add the test compounds at various concentrations. Incubate the tubes at 50°C.
-
Absorbance Readings: Measure the absorbance of each sample at 470 nm at the beginning of the incubation (t=0) and at regular intervals (e.g., every 30 minutes) for a total of 2 hours.
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by each dihydroxypyridine isomer are not yet fully elucidated, some general mechanisms have been proposed or identified for related compounds. These provide a framework for understanding their potential biological effects.
Calcium Signaling Pathway
1,4-Dihydropyridines are well-established modulators of L-type voltage-gated calcium channels[1][2][3]. By blocking these channels, they inhibit the influx of calcium into cells, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for their use as antihypertensive drugs. Other dihydroxypyridine isomers may also interact with calcium signaling pathways, although their specific targets and effects are less clear.
Caption: 1,4-Dihydropyridine blocks L-type calcium channels, inhibiting calcium influx and cellular responses.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Some dihydropyridine derivatives have been shown to inhibit the activation of the NF-κB pathway[10]. This suggests a potential anti-inflammatory mechanism of action for certain isomers.
References
- 1. Dihydropyridine-induced Ca2+ release from ryanodine-sensitive Ca2+ pools in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridine-induced Ca2+ release from ryanodine-sensitive Ca2+ pools in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of 2,6-Dihydroxypyridine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Dihydroxypyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is a combustible solid.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. The following table outlines the required PPE:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Body Protection | A standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of irritating dust particles. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a structured manner, adhering to institutional and regulatory guidelines.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound solid.
-
Contaminated materials such as weighing paper, pipette tips, and absorbent pads.
-
Contaminated personal protective equipment (e.g., gloves).
It is crucial to segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals. The primary chemical incompatibility to be aware of for this compound is strong oxidizing agents .
Step 2: Waste Collection and Containerization
Solid this compound waste and contaminated materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The original container, if in good condition, can be used for the disposal of the pure chemical.[1] For contaminated lab equipment like gloves and towels, they should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[1]
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard warnings: "Irritant".
-
The date when the waste was first added to the container.
Step 4: Storage
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[2] This area should be away from general laboratory traffic and incompatible materials. The SAA must be inspected weekly for any signs of leakage.[2]
Step 5: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Do not attempt to dispose of this compound down the drain or in the regular trash. Professional disposal ensures that the waste is managed in compliance with all federal, state, and local regulations.
Accidental Release and Spill Cleanup
In the event of a spill of solid this compound, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your EHS office immediately.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above, including respiratory protection.
-
Cleanup: Carefully sweep up the solid material to avoid generating dust.[4] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dihydroxypyridine
Essential safety protocols and logistical plans for the handling and disposal of 2,6-Dihydroxypyridine are critical for ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound is a solid chemical that poses several hazards, primarily causing skin, eye, and respiratory irritation.[1] Adherence to stringent safety measures is paramount to prevent accidental exposure and ensure the well-being of laboratory personnel. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Quantitative Data Summary
| Parameter | Value | Reference |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Form | Solid | [1] |
| Melting Point | 206-208 °C (decomposes) | [1] |
| Oral LD50 (Rat) | Not available; toxicological properties have not been thoroughly investigated. | [2] |
| Dermal LD50 (Rabbit) | Not available; toxicological properties have not been thoroughly investigated. | [2] |
| Inhalation LC50 (Rat) | Not available; toxicological properties have not been thoroughly investigated. | [2] |
Experimental Protocols for Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE) and Preparation
Before handling this compound, ensure all required PPE is in good condition and properly worn.
-
Engineering Controls: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly before starting any work.
-
Gloves: Wear nitrile or neoprene gloves that are regularly inspected for any signs of degradation or punctures.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1]
-
Lab Coat: A buttoned, full-length lab coat must be worn to protect skin and clothing.
Handling and Use Protocol
Follow these steps to safely handle and use this compound in a laboratory setting.
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the chemical directly within the fume hood. If a balance is located outside the hood, tare a sealed container, add the chemical to the container inside the hood, and then re-seal it before moving it to the balance for weighing.
-
Dispensing: Use a clean, dedicated spatula or scoop to handle the solid. Avoid creating dust by handling the material gently.
-
In Case of a Spill:
-
Small Spills (in fume hood): Gently cover the spill with an absorbent material. Moisten the absorbent material slightly to prevent dust from becoming airborne. Carefully scoop the material into a labeled waste container. Clean the area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the immediate area and notify the laboratory supervisor and safety officer. Follow established emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: All solid waste contaminated with this compound, including used PPE, contaminated bench paper, and excess chemical, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
